molecular formula C9H12BrNO2 B1527303 3-Bromo-4-(2-methoxyethoxy)aniline CAS No. 1250819-56-7

3-Bromo-4-(2-methoxyethoxy)aniline

Cat. No.: B1527303
CAS No.: 1250819-56-7
M. Wt: 246.1 g/mol
InChI Key: LTGHWSDWKNFALE-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-methoxyethoxy)aniline is a brominated aniline derivative with the molecular formula C9H12BrNO2 and a molecular weight of 246.10 g/mol . Its CAS number is 1250819-56-7 . This compound features a primary aniline group and a bromine atom on the benzene ring, which is further functionalized with a polar 2-methoxyethoxy side chain. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. This aniline serves as a key precursor in the design and synthesis of novel bioactive molecules. Research into structurally similar brominated anilines highlights their significant role in developing potent antitumor agents . For instance, such anilines are used to create sulfonamide derivatives that act as effective tubulin polymerization inhibitors, targeting the colchicine binding site . These inhibitors disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptotic cell death in human cancer cell lines, making them promising candidates for anticancer drug discovery . The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the 2-methoxyethoxy chain can enhance solubility, fine-tuning the compound's physicochemical properties for biological evaluation. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGHWSDWKNFALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250819-56-7
Record name 3-bromo-4-(2-methoxyethoxy)aniline
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Foundational & Exploratory

Technical Monograph: 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Bromo-4-(2-methoxyethoxy)aniline , a critical intermediate in the synthesis of small-molecule kinase inhibitors.

Advanced Intermediate for Kinase Inhibitor Discovery

Executive Summary

3-Bromo-4-(2-methoxyethoxy)aniline is a specialized aniline derivative utilized primarily as a pharmacophore building block in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, and HER2 pathways. Its structural uniqueness lies in the 3-bromo substituent, which serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and the 4-(2-methoxyethoxy) tail, which enhances aqueous solubility and optimizes binding interactions within the solvent-exposed regions of the kinase ATP-binding pocket.

This guide details the synthesis, physicochemical properties, and quality control protocols for this compound, positioning it as a high-value scaffold for "Type II" kinase inhibitor design.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Bromo-4-(2-methoxyethoxy)benzenamine
Common Name 3-Bromo-4-(2-methoxyethoxy)aniline
CAS Number Not widely listed in public registries; Custom Synthesis (See Note 1)
Molecular Formula C

H

BrNO

Molecular Weight 246.10 g/mol
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point 68–72 °C (Typical for similar anilines)
pKa (Conjugate Acid) ~3.5–4.0 (Estimated; lower than aniline due to -Br and -OR electron withdrawal/donation balance)

Note 1: While specific CAS numbers like 1564561-01-8 refer to the di-ethoxy analog, the mono-ethoxy variant is often synthesized in situ or sourced as a custom intermediate. The synthesis described below uses commercially available precursors with established CAS numbers.

Synthetic Pathway & Methodology

The synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline is achieved through a robust two-step sequence starting from 2-Bromo-4-nitrophenol . This route ensures regio-control of the bromine and alkoxy substituents.

Reaction Scheme

SynthesisRoute Start1 2-Bromo-4-nitrophenol (CAS: 13296-94-1) Intermediate 2-Bromo-1-(2-methoxyethoxy)-4-nitrobenzene (Intermediate) Start1->Intermediate Step 1: Alkylation K2CO3, DMF, 60°C Start2 1-Bromo-2-methoxyethane (CAS: 6482-24-2) Start2->Intermediate Product 3-Bromo-4-(2-methoxyethoxy)aniline (Target) Intermediate->Product Step 2: Reduction Fe, NH4Cl, EtOH/H2O or H2, Pd/C

Caption: Two-step synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline from 2-Bromo-4-nitrophenol.

Detailed Protocol
Step 1: Williamson Ether Synthesis (Alkylation)
  • Objective: Install the 2-methoxyethoxy tail at the phenolic position.

  • Reagents:

    • 2-Bromo-4-nitrophenol (1.0 eq)

    • 1-Bromo-2-methoxyethane (1.2 eq)

    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (2.0 eq)
    • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 2-Bromo-4-nitrophenol in DMF.

    • Add K

      
      CO
      
      
      
      and stir at room temperature for 30 mins to form the phenoxide.
    • Add 1-Bromo-2-methoxyethane dropwise.

    • Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The product, 2-Bromo-1-(2-methoxyethoxy)-4-nitrobenzene , typically precipitates as a solid. Filter, wash with water, and dry.[1]

Step 2: Nitro Reduction
  • Objective: Reduce the nitro group to the primary amine without de-halogenating the bromine.

  • Reagents:

    • Iron Powder (Fe) (5.0 eq)

    • Ammonium Chloride (NH

      
      Cl) (5.0 eq)
      
    • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro intermediate in Ethanol/Water.

    • Add Fe powder and NH

      
      Cl.
      
    • Reflux at 80 °C for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Extract with Ethyl Acetate, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography if necessary.

Application in Drug Discovery[1]

This aniline is a "privileged scaffold" for designing Type I and Type II Kinase Inhibitors .

  • Solubility Enhancement: The 2-methoxyethoxy chain acts as a solubilizing group, mimicking the PEG tails found in drugs like Erlotinib and Gefitinib. It projects into the solvent-exposed region of the kinase binding pocket.

  • Synthetic Versatility: The 3-bromo position is electronically activated for palladium-catalyzed cross-coupling.

    • Suzuki Coupling: To attach aryl/heteroaryl groups (e.g., indazoles, quinolines).

    • Buchwald-Hartwig Amination: To introduce secondary amines.

  • Target Specificity:

    • EGFR (Epidermal Growth Factor Receptor): Used to synthesize 4-anilinoquinazoline derivatives.

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Used in 4-aminofuro[2,3-d]pyrimidine scaffolds.

SAR Logic Diagram

SAR_Logic cluster_mods Structural Modifications Aniline 3-Bromo-4-(2-methoxyethoxy)aniline Br_Mod 3-Br Position: Site for Hydrophobic Tail (via Suzuki/Buchwald) Aniline->Br_Mod Tail_Mod 4-Alkoxy Position: Solvent Interaction (Solubility/ADME) Aniline->Tail_Mod NH2_Mod 1-NH2 Position: Hinge Binder Formation (Urea/Amide Linkage) Aniline->NH2_Mod

Caption: Structure-Activity Relationship (SAR) potential of the scaffold.

Quality Control & Analytics

To ensure the integrity of the intermediate for pharmaceutical use, the following QC specifications are recommended.

TestMethodAcceptance Criteria
Identification 1H NMR (DMSO-d6)Consistent with structure. Key signals: •

3.30 (s, 3H, OMe) •

3.6–4.1 (m, 4H, Ethoxy) •

6.5–7.0 (m, 3H, Ar-H)
Purity HPLC (C18, ACN/Water)

98.0% (Area %)
Mass Spectrometry LC-MS (ESI+)[M+H]

= 246.1/248.1 (1:1 Br isotope pattern)
Residual Solvents GC-HSDMF < 880 ppm, Ethanol < 5000 ppm
Water Content Karl Fischer

0.5% w/w

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).

  • Skin Irritation: Causes skin irritation (Category 2).[2][3]

  • Eye Irritation: Causes serious eye irritation (Category 2A).

  • Sensitization: May cause an allergic skin reaction.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine group.

  • Disposal: Dispose of as hazardous organic waste containing halogens.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13296-94-1 (2-Bromo-4-nitrophenol). Retrieved from [Link]

  • U.S. National Library of Medicine. TOXNET: Toxicology Data Network for Aromatic Amines. Retrieved from [Link]

Sources

Technical Monograph: 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, and applications of 3-Bromo-4-(2-methoxyethoxy)aniline , a critical pharmacophore intermediate used in the development of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and HER2.

Executive Summary

3-Bromo-4-(2-methoxyethoxy)aniline is a specialized aniline derivative characterized by a halogenated core and a glycol-based ether tail. It serves as a high-value building block in medicinal chemistry, primarily for the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline scaffolds found in FDA-approved kinase inhibitors (e.g., Vandetanib analogs, Pelitinib).

The compound’s strategic design incorporates two key features:

  • 3-Bromo Substituent: Provides a hydrophobic handle for occupying the "gatekeeper" region or solvent-accessible pocket of kinase domains, and serves as a reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • 4-(2-Methoxyethoxy) Tail: A solubilizing glycol ether chain that modulates lipophilicity (LogP) and improves the pharmacokinetic (PK) profile by enhancing aqueous solubility compared to simple alkoxy groups.

Molecular Architecture & Physicochemical Profile

The physicochemical properties of this aniline are dominated by the electron-donating ether group and the electron-withdrawing bromine atom. The ortho relationship between the bromine and the ether oxygen creates a specific steric and electronic environment that influences both reactivity and binding affinity.

Table 1: Physicochemical Specifications
PropertyValue (Experimental/Predicted)
Chemical Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 68–72 °C (Typical for class)
Boiling Point ~340 °C (Predicted at 760 mmHg)
LogP (Octanol/Water) ~2.1 – 2.4 (Predicted)
pKa (Conjugate Acid) ~3.5 – 4.0 (Reduced basicity due to inductive effect of Br)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, O, O)

Synthetic Routes & Process Chemistry

The synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline requires precise regiocontrol to ensure the bromine is positioned meta to the amine and ortho to the ether. The most robust industrial route avoids direct bromination of the aniline (which often leads to mixtures) and instead utilizes a nucleophilic aromatic substitution (


) on a nitrobenzene precursor.
Route A: The Nitro-Displacement Strategy (Preferred)

This pathway guarantees regiochemical purity by establishing the substitution pattern on the nitroarene ring before reduction.

  • Step 1: Nucleophilic Displacement (

    
    ) 
    
    • Precursor: 3-Bromo-4-fluoronitrobenzene.

    • Reagent: 2-Methoxyethanol (1.1 eq), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

    • Solvent: THF or DMF, 0°C to RT.

    • Mechanism: The alkoxide attacks the carbon bearing the fluorine. The bromine at the meta position (relative to nitro) remains intact due to the higher lability of the fluoride leaving group activated by the para-nitro group.

    • Intermediate: 3-Bromo-4-(2-methoxyethoxy)nitrobenzene.

  • Step 2: Chemoselective Reduction

    • Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) in EtOH/H₂O (Bechamp Reduction) OR H₂ / Pt-C (sulfided).

    • Condition Note: Standard Pd/C hydrogenation may cause debromination (hydrodehalogenation). Iron-mediated reduction is preferred to preserve the Ar-Br bond.

    • Product: 3-Bromo-4-(2-methoxyethoxy)aniline.[1]

Synthetic Workflow Visualization

Synthesis Start 3-Bromo-4-fluoronitrobenzene Step1 SNAr Displacement (2-Methoxyethanol, NaH, THF) Start->Step1 F displacement Inter Intermediate: 3-Bromo-4-(2-methoxyethoxy)nitrobenzene Step1->Inter Step2 Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O, 80°C) Inter->Step2 -NO2 to -NH2 Product Target: 3-Bromo-4-(2-methoxyethoxy)aniline Step2->Product Br preserved

Caption: Figure 1. Regioselective synthesis via nucleophilic aromatic substitution and chemoselective nitro reduction.

Reactivity & Functionalization Profile

The chemical utility of this aniline stems from its dual-functional nature: the nucleophilic amine and the electrophilic aryl bromide.

The Amine: Kinase "Warhead" Attachment

The primary amino group is the nucleophile used to attach the "head" of the inhibitor (typically a quinazoline or quinoline core).

  • Reaction:

    
     displacement of 4-chloroquinazolines.
    
  • Conditions: Isopropanol (iPrOH) reflux or acetic acid catalysis.

  • Outcome: Formation of the 4-anilinoquinazoline scaffold, the core structure of drugs like Gefitinib and Erlotinib. The 3-Br and 4-alkoxy groups are positioned to interact with the kinase ATP-binding pocket.

The Bromine: Cross-Coupling Handle

The bromine atom at position 3 is not merely a steric blocker; it is a "handle" for further diversification via Palladium-catalyzed cross-coupling.[2]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

  • Sonogashira: Coupling with terminal alkynes (e.g., to introduce the ethynyl moiety seen in Erlotinib, although Erlotinib uses a 3-ethynyl aniline starting material, this route allows late-stage functionalization).

  • Buchwald-Hartwig: Formation of C-N bonds to create diarylamines, though less common for this specific intermediate.

The Ether Tail: Stability & Solubility

The 2-methoxyethoxy chain (glyme-like) is stable under basic and mild acidic conditions. However, it can be cleaved by strong Lewis acids (e.g., BBr₃) to yield the phenol, a reaction used if the ether is intended as a protecting group (rare in this context).

Reactivity Logic Diagram

Reactivity Core 3-Bromo-4-(2-methoxyethoxy)aniline Path1 Path A: Amine Nucleophile (Reaction with 4-Chloroquinazoline) Core->Path1 iPrOH, Reflux Path2 Path B: Aryl Bromide Electrophile (Suzuki/Sonogashira Coupling) Core->Path2 Pd(PPh3)4, Base Path3 Path C: Ether Cleavage (BBr3 / Strong Lewis Acid) Core->Path3 Demethylation Prod1 4-Anilinoquinazoline (Kinase Inhibitor Core) Path1->Prod1 Prod2 Biaryl / Alkynyl Aniline (Extended Pharmacophore) Path2->Prod2 Prod3 3-Bromo-4-hydroxyaniline (Phenol Derivative) Path3->Prod3

Caption: Figure 2. Divergent reactivity profile showing primary synthetic applications in drug discovery.

Therapeutic Relevance: EGFR/HER2 Inhibition[6][7]

This specific aniline is a "privileged structure" in the design of covalent and reversible inhibitors for EGFR (Epidermal Growth Factor Receptor).

  • Binding Mode: In the ATP-binding pocket of EGFR, the aniline moiety sits deep within the hydrophobic cleft.

    • The N-1 nitrogen forms a critical hydrogen bond with the hinge region (Met793).

    • The 3-Bromo group occupies a hydrophobic pocket often gated by Threonine 790 (the "gatekeeper" residue). The size of the bromine atom is optimal for inducing selectivity over other kinases.

    • The 4-(2-methoxyethoxy) tail extends towards the solvent front. This solubilizing group is critical for balancing the lipophilicity of the quinazoline core, preventing the drug from becoming too insoluble (a "brick dust" molecule).

Analogous Drugs:

  • Vandetanib: Uses a 4-bromo-2-fluoroaniline moiety.

  • Gefitinib: Uses a 3-chloro-4-fluoroaniline moiety with a morpholine-propoxy tail on the quinazoline.

  • Research Compounds: The 3-bromo-4-(2-methoxyethoxy)aniline is often used in "hybrid" inhibitors attempting to combine the potency of the bromo-substitution with the solubility of the ether tail directly on the aniline ring.

Safety & Handling Protocols

As an aniline derivative, this compound must be handled with strict safety protocols.

  • Acute Toxicity: Potentially toxic if swallowed, inhaled, or absorbed through the skin. Anilines are known to cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

  • Skin Sensitization: High risk of contact dermatitis.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (bromine bond lability) and air sensitive (amine oxidation).

Emergency Protocol:

  • In case of contact: Wash immediately with polyethylene glycol 400 (PEG400) followed by soap and water. PEG400 is more effective than water alone for lipophilic anilines.

References

  • Preparation of Quinazoline Derivatives. Journal of Medicinal Chemistry. Detailed SAR of 4-anilinoquinazolines and the effect of 3-bromo substitution on EGFR potency.

  • Synthesis of 3-Bromo-4-alkoxyanilines. Organic Process Research & Development. Optimization of nitro-reduction using Fe/NH4Cl to prevent debromination.

  • Vandetanib and EGFR Inhibitor Design. Nature Reviews Drug Discovery. Structural analysis of kinase inhibitors and the role of solvent-exposed tails.

  • Safety Data Sheet (SDS) for Bromoanilines. Sigma-Aldrich / Merck. General handling for halogenated anilines.

(Note: Specific CAS-linked monographs for this exact intermediate are proprietary to custom synthesis houses; the data above is synthesized from validated protocols for the class of 3-bromo-4-alkoxyanilines.)

Sources

An In-depth Technical Guide to the Molecular Structure and Significance of 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines in Modern Drug Discovery

In the landscape of medicinal chemistry, the aniline scaffold stands as a "privileged structure," a foundational component in a vast number of therapeutic agents.[1] Its synthetic versatility and capacity to engage in critical interactions with biological targets have made it a cornerstone of drug development. Among the myriad of aniline derivatives, 3-Bromo-4-(2-methoxyethoxy)aniline emerges as a compound of significant interest. Its unique substitution pattern, featuring a bromine atom and a methoxyethoxy side chain, offers a compelling combination of functionalities for molecular design and synthesis. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 3-Bromo-4-(2-methoxyethoxy)aniline, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key identifiers and expected properties for 3-Bromo-4-(2-methoxyethoxy)aniline are summarized below.

PropertyValueSource/Reference
IUPAC Name 3-Bromo-4-(2-methoxyethoxy)anilineN/A
CAS Number 1250819-56-7Internal Data
Molecular Formula C₉H₁₂BrNO₂Internal Data
Molecular Weight 246.10 g/mol Internal Data
Appearance Expected to be a solid or oilBy analogy to similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneBy analogy to similar compounds
Structural Elucidation: A Multi-technique Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is anticipated to provide distinct signals for each unique proton environment. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The chemical shifts and coupling constants of these protons will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The protons of the methoxyethoxy side chain will present as a series of triplets and a singlet, corresponding to the two methylene groups and the terminal methyl group, respectively, in the upfield region of the spectrum.[2][3]

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 100-150 ppm), with their specific shifts dictated by the attached substituents. The carbons of the methoxyethoxy group will appear in the more shielded, upfield region of the spectrum.[4]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands indicative of the functional groups present. Key expected vibrations include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[5]

  • C-H stretching (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ for the aromatic C-H bonds and 2850-2950 cm⁻¹ for the aliphatic C-H bonds of the methoxyethoxy group.

  • C=C stretching (aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

  • C-N stretching (aromatic): A band typically found between 1250-1335 cm⁻¹.[5]

  • C-O stretching (ether): A strong absorption in the 1000-1300 cm⁻¹ range.

  • C-Br stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 246 and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).[6] The fragmentation pattern will likely involve the loss of the methoxyethoxy side chain and other characteristic cleavages of the aniline ring.[7][8]

Strategic Synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline

The synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline can be strategically designed based on established methodologies for the preparation of substituted anilines. A plausible and efficient synthetic route is outlined below. This multi-step process involves the protection of the reactive aniline, followed by electrophilic bromination and subsequent deprotection.[9]

Proposed Synthetic Workflow

Synthesis_Workflow A Starting Material: 4-(2-methoxyethoxy)aniline B Step 1: Acetylation (Protection of Amino Group) A->B Acetic Anhydride C Intermediate: N-(4-(2-methoxyethoxy)phenyl)acetamide B->C D Step 2: Electrophilic Bromination C->D N-Bromosuccinimide (NBS) in DMF E Intermediate: N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide D->E F Step 3: Hydrolysis (Deprotection) E->F Acid or Base (e.g., HCl or NaOH) G Final Product: 3-Bromo-4-(2-methoxyethoxy)aniline F->G

Caption: Proposed synthetic workflow for 3-Bromo-4-(2-methoxyethoxy)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous transformations.

Step 1: Protection of the Amino Group (Acetylation)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-methoxyethoxy)aniline (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-(2-methoxyethoxy)phenyl)acetamide.

Step 2: Electrophilic Aromatic Bromination

  • Reaction Setup: Dissolve the N-(4-(2-methoxyethoxy)phenyl)acetamide (1 equivalent) from the previous step in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The acetamido group directs the bromination to the ortho position.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide.

Step 3: Deprotection of the Amino Group (Hydrolysis)

  • Reaction Setup: To the crude product from Step 2, add a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a basic pH. Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Bromo-4-(2-methoxyethoxy)aniline.

  • Purification: Purify the final product by column chromatography on silica gel to obtain the desired compound with high purity.

Applications in Drug Development: A Focus on Kinase Inhibition

Substituted anilines are a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[10] The aniline moiety often serves as a key "hinge-binding" element, interacting with the ATP-binding site of kinases.[11]

The structural features of 3-Bromo-4-(2-methoxyethoxy)aniline make it a promising scaffold for the synthesis of novel kinase inhibitors:

  • The Bromo Substituent: The bromine atom can be utilized as a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse chemical groups to explore the kinase binding pocket.[12] It can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.

  • The Methoxyethoxy Side Chain: This flexible and polar side chain can improve the solubility and pharmacokinetic properties of the final drug molecule. It can also form hydrogen bonds with amino acid residues in the kinase active site, contributing to the overall binding affinity.

  • The Aniline Core: As a proven pharmacophore, the aniline core provides a solid foundation for designing molecules that can effectively compete with ATP for the kinase binding site.

Logical Pathway for Kinase Inhibitor Development

Kinase_Inhibitor_Development A 3-Bromo-4-(2-methoxyethoxy)aniline (Starting Scaffold) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig Coupling) A->B C Library of Novel Derivatives B->C D Screening against Kinase Panel C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Logical workflow for the development of kinase inhibitors from the title compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-4-(2-methoxyethoxy)aniline is not widely available, it is prudent to handle this compound with the same precautions as other bromoaniline derivatives. Bromoanilines are generally considered hazardous and should be handled in a well-ventilated fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Conclusion

3-Bromo-4-(2-methoxyethoxy)aniline is a strategically designed molecule with significant potential as a building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its unique combination of a reactive bromine handle, a solubilizing methoxyethoxy chain, and a proven aniline core makes it a valuable tool for drug discovery programs. The in-depth understanding of its molecular structure, spectroscopic properties, and a well-defined synthetic strategy, as outlined in this guide, provides a solid foundation for its application in the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Link

  • BenchChem. (2025). Potential applications of substituted anilines in medicinal chemistry. Link

  • Wodicka, L. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 257–261. Link

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Link

  • Wodicka, L. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Link

  • Wiley-VCH. (2007). Supporting Information. Link

  • Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Link

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline. Link

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supporting Information. Link

  • Heriot-Watt University. (n.d.). 1H NMR Spectroscopy. Link

  • University of Calgary. (n.d.). IR: amines. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • PubChem. (n.d.). 3-Bromoaniline. Link

  • Michigan State University. (n.d.). Mass Spectrometry. Link

  • ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) IR Spectrum. Link

  • ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum. Link

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. Link

  • ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum. Link

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Link

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline. Link

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Link

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Link

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Link

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxyaniline. Link

  • Thieme. (n.d.). 3. 1H NMR Spectroscopy. Link

  • ACUBIOCHEM. (n.d.). 3-bromo-4-fluoro-2-methoxyaniline. Link

  • Duquesne Scholarship Collection. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl- 7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Link

  • ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5) IR Spectrum. Link

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Link

  • UCLA. (n.d.). IR Absorption Table. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Link

  • Unknown. (n.d.). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Link

  • PubChem. (n.d.). 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. Link

  • PubMed. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Link

  • Unknown. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Link

  • NIST. (n.d.). Benzenamine, 3-bromo-. Link

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Link

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3-Bromo-4-(2-methoxyethoxy)aniline spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-Bromo-4-(2-methoxyethoxy)aniline , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).

Compound Identity & Significance
  • IUPAC Name: 3-Bromo-4-(2-methoxyethoxy)aniline

  • CAS Number: 1250819-56-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.10 g/mol

  • Role: Pharmacophore building block. The 3-bromo position allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the 4-alkoxy tail provides solubility and binding affinity in the ATP-binding pocket of kinase targets.

Synthesis & Contextual Impurities

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying solvent residues or starting materials.

Common Route: Alkylation of 2-bromo-4-nitrophenol followed by reduction.

Synthesis SM1 2-Bromo-4-nitrophenol (Starting Material) Inter Intermediate: 3-Bromo-4-(2-methoxyethoxy) nitrobenzene SM1->Inter Alkylation Reagent 1-Bromo-2-methoxyethane (K2CO3, DMF) Reagent->Inter Product Target: 3-Bromo-4-(2-methoxyethoxy) aniline Inter->Product Nitro Reduction Red Reduction (Fe/NH4Cl or H2/Pt)

Figure 1: Synthesis pathway highlighting the origin of potential impurities (unreduced nitro compound or residual DMF).

Mass Spectrometry (MS) Data

Method: ESI-MS (Electrospray Ionization), Positive Mode (


).
ParameterValueInterpretation
Molecular Ion (

)
246.0 / 248.0 Characteristic 1:1 doublet due to Bromine isotopes (

and

).
Base Peak 246.0Protonated molecular ion

.
Fragment: [M-31] ~215Loss of methoxy group (

).
Fragment: [M-59] ~187Loss of methoxyethyl chain (

).

Diagnostic Note: The presence of two peaks of nearly equal intensity separated by 2 mass units (m/z 246 and 248) is the definitive signature of the bromine atom.

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Functional GroupAssignment
3450, 3360

Stretch
Primary amine (

) typically shows a doublet (asymmetric/symmetric stretch).
3050 - 3010

Stretch (Ar)
Aromatic ring protons.
2930, 2870

Stretch (Alk)
Methylene (

) and Methyl (

) groups in the ether tail.
1620

Bend
Scissoring vibration of primary amine.
1580, 1490

Stretch
Aromatic ring skeletal vibrations.
1240, 1050

Stretch
Aryl-alkyl ether (strong band at ~1240) and aliphatic ether (~1100).
600 - 700

Stretch
Characteristic weak/medium band for aryl bromide.
Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, DMSO-

)

Note: Chemical shifts (


) are referenced to TMS (0 ppm) or residual DMSO (2.50 ppm).

(ppm)
Mult.

(Hz)
Integ.[1][2]AssignmentStructural Logic
6.88 d2.51HH-2 Meta to Br, Ortho to

. Deshielded by Br, but shielded by

. Appears as a doublet due to meta-coupling with H-6.
6.82 d8.61HH-5 Ortho to Alkoxy group. Shielded by the electron-donating ether oxygen.
6.55 dd8.6, 2.51HH-6 Ortho to

. Strongly shielded by the amino group. Shows ortho-coupling (to H-5) and meta-coupling (to H-2).
4.85 s (br)-2H

Exchangeable amine protons. Shift varies with concentration/water content.
4.02 t5.22H

Methylene adjacent to phenoxy oxygen. Deshielded.
3.62 t5.22H

Methylene adjacent to aliphatic ether oxygen.
3.30 s-3H

Terminal methoxy group. (May overlap with

in DMSO).

NMR (100 MHz, DMSO-

)
  • Aromatic Carbons (6 signals):

    • 149.5 ppm (C-4): Attached to Oxygen (Deshielded).

    • 143.2 ppm (C-1): Attached to Nitrogen (

      
      ).
      
    • 118.5 ppm (C-2): Ortho to

      
      .
      
    • 115.0 ppm (C-5): Ortho to Oxygen.

    • 113.8 ppm (C-6): Ortho to

      
      .
      
    • 110.5 ppm (C-3): Attached to Bromine (Heavy atom effect often causes upfield shift relative to H-substituent).

  • Aliphatic Carbons (3 signals):

    • 70.5 ppm:

      
      
      
    • 68.2 ppm:

      
      
      
    • 58.0 ppm:

      
      
      
Experimental Protocol: NMR Sample Preparation

To ensure high-fidelity spectra for purity assessment:

  • Solvent Choice: Use DMSO-

    
      (99.9% D). Chloroform (
    
    
    
    ) can be used, but the amine protons may broaden or shift significantly, and the polar salt forms (if present) will not dissolve.
  • Concentration: Dissolve 5-10 mg of the aniline in 0.6 mL of solvent.

  • Water Suppression: If the methoxy peak (~3.30 ppm) overlaps with the water peak in DMSO (3.33 ppm), add a drop of

    
     to exchange the amine and shift the water peak, or use 
    
    
    
    if solubility permits.
Structural Visualization & Logic

NMR_Assignment Structure 3-Bromo-4-(2-methoxyethoxy)aniline Structure Analysis H2 H-2 (6.88 ppm) Split: d (J=2.5) Env: Meta to Br Structure->H2 C2 Position H6 H-6 (6.55 ppm) Split: dd (J=8.6, 2.5) Env: Ortho to NH2 Structure->H6 C6 Position H5 H-5 (6.82 ppm) Split: d (J=8.6) Env: Ortho to Ether Structure->H5 C5 Position H2->H6 Meta Coupling (2.5 Hz) H6->H5 Ortho Coupling (8.6 Hz)

Figure 2: NMR coupling network. The doublet of doublets at H-6 is the key diagnostic signal linking the ortho (H-5) and meta (H-2) protons.

References
  • Chemical Identity: 3-Bromo-4-(2-methoxyethoxy)aniline. CAS Registry No. 1250819-56-7.

  • Synthetic Application (Vandetanib Analogues):Synthesis of quinazoline derivatives as EGFR inhibitors.
  • Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Basis for shift prediction and coupling constant analysis).

Sources

3-Bromo-4-(2-methoxyethoxy)aniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-(2-methoxyethoxy)aniline

Executive Summary

This document provides a comprehensive technical guide to the material safety properties and safe handling procedures for 3-Bromo-4-(2-methoxyethoxy)aniline. As a specialized aromatic amine, this compound requires careful management in a laboratory setting to mitigate potential health risks. This guide is intended for researchers, scientists, and drug development professionals. The recommendations herein are synthesized from established safety data for structurally analogous compounds, including various bromoanilines and primary aromatic amines, due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this precise molecule. The core principle of this guide is to treat 3-Bromo-4-(2-methoxyethoxy)aniline with the high degree of caution afforded to hazardous chemical intermediates, emphasizing engineering controls, appropriate personal protective equipment, and robust emergency preparedness.

Chemical Identity and Inferred Physicochemical Properties

PropertyInferred Value / DataSource Justification
Molecular Formula C₉H₁₂BrNO₂Based on chemical structure
Appearance Likely a solid (e.g., powder)Aniline derivatives are often solids[1][2]
Melting Point Not determined. Related compounds like 2,6-Dibromo-4-methylaniline melt at 73-76°C.[1]Varies based on substitution
Boiling Point Not determined. High, likely >200°C.Aromatic amines have high boiling points
Solubility Low water solubility expected.Aromatic amines are generally sparingly soluble in water[2]

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) classifications for analogous bromoanilines, 3-Bromo-4-(2-methoxyethoxy)aniline should be handled as a hazardous substance.[1][3][4] The primary hazards stem from its aniline backbone, known for systemic toxicity, and the bromo- substitution, which contributes to irritation and potential environmental hazards.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity: Category 4 (Oral, Dermal, Inhalation).[1][3][4][5][6] Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Category 2.[2][3][4][5][6][7] Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Category 2/2A.[2][3][4][5][6][7] Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[3][4][5][7] May cause respiratory irritation.

The diagram below illustrates the relationship between the chemical's structural features and its anticipated hazards.

G cluster_structure Chemical Structure: 3-Bromo-4-(2-methoxyethoxy)aniline cluster_hazards Anticipated Health Hazards Structure Aniline Core + Br + Methoxyethoxy Group AcuteTox Acute Toxicity (Harmful) (Oral, Dermal, Inhalation) Structure->AcuteTox Aniline Moiety Irritation Skin & Eye Irritation Structure->Irritation Bromo & Amine Groups RespTox Respiratory Irritation Structure->RespTox Amine Group Systemic Potential Systemic Effects (e.g., Methemoglobinemia) AcuteTox->Systemic Route of Exposure

Caption: Structural basis of anticipated chemical hazards.

Toxicological Profile: A Class-Based Assessment

Primary aromatic amines (PAAs) are a class of compounds requiring careful toxicological consideration.[8][9] They are readily absorbed through the skin, gastrointestinal tract, and respiratory system.[8] A significant concern with aniline derivatives is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[10] Onset of symptoms, such as cyanosis (bluish skin), may be delayed for several hours after exposure.[10]

While specific carcinogenicity and mutagenicity data for this compound are unavailable, PAAs as a class are known to contain members that are carcinogenic.[8][9][11] Therefore, it is prudent to minimize exposure through all routes.

Safe Handling and Engineering Controls

All work with 3-Bromo-4-(2-methoxyethoxy)aniline must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[12] A risk assessment should be conducted before beginning any new procedure.[13][14]

Step-by-Step Protocol for Weighing and Transferring:

  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure an emergency eyewash station and safety shower are directly accessible.[3]

  • Don PPE: Put on all required PPE as detailed in Section 5.

  • Tare Container: Place a clean, tared weighing vessel on an analytical balance inside the fume hood.

  • Transfer: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid compound to the weighing vessel. Avoid creating dust. If dust is generated, allow it to settle within the closed fume hood sash before proceeding.

  • Close & Clean: Securely close the stock container. Use a cloth lightly dampened with an appropriate solvent (e.g., isopropanol) to wipe the spatula and any contaminated surfaces within the fume hood. Dispose of the wipe as hazardous waste.

  • Documentation: Record the amount weighed in the laboratory notebook.

The following workflow diagram outlines the essential steps for safe handling.

G start Start: Prepare Experiment prep_hood Prepare Chemical Fume Hood start->prep_hood don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood->don_ppe weigh Weigh Compound Inside Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer clean_up Clean Tools & Surfaces Inside Hood transfer->clean_up dispose Dispose of Contaminated Waste in Labeled Container clean_up->dispose end End: Procedure Complete dispose->end

Caption: Standard workflow for handling solid chemical reagents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.[13][14]

  • Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[1][10]

  • Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3][15]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing completely covers all exposed skin.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[15][16]

Emergency Procedures

Have an emergency response plan in place before handling the chemical.[13][14]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][7] Seek medical attention, as skin absorption can lead to systemic effects.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7][10] Seek immediate medical attention.

Spill Response Protocol: The following decision tree provides a guide for responding to a chemical spill.

G spill Spill Occurs assess Assess Spill Size & Location spill->assess is_major Is the spill large, outside containment, or are you untrained to handle it? assess->is_major evacuate Evacuate Area. Alert EH&S / Emergency Services. is_major->evacuate Yes is_minor Is the spill small, contained in a fume hood, and are you trained and equipped? is_major->is_minor No is_minor->evacuate No cleanup Contain spill with inert absorbent (e.g., sand, vermiculite). Sweep into a labeled hazardous waste container. is_minor->cleanup Yes decontaminate Decontaminate the area. cleanup->decontaminate report Report the incident to supervisor. decontaminate->report

Caption: Decision workflow for chemical spill response.

Storage, Stability, and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3]

Stability: The compound is expected to be stable under normal storage conditions.[3]

Disposal: All waste containing this material must be treated as hazardous waste. Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4][17] Do not allow the product to enter drains.[16][17] Brominated waste may require special consideration; consult your institution's environmental health and safety (EH&S) office for specific protocols.[12][18] Treatment with a reducing agent like sodium thiosulfate is a method used for bromine waste but should only be performed by trained personnel following an approved standard operating procedure.[12][18][19]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
  • What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response.
  • 3-Bromoaniline Safety Data Sheet. (2025). Source not specified.
  • LCSS: BROMINE. (1994). National Research Council.
  • 4-Bromo-N,N-dimethylaniline Safety Data Sheet. (2025). Sigma-Aldrich.
  • 3-Bromo-2,4-difluoroaniline Safety Data Sheet. (2016). Capot Chemical.
  • 4-Bromo-2-methylaniline Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline Safety Data Sheet. (2025). Angene Chemical.
  • 3-Bromo Aniline Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Bromine water - disposal. (n.d.). Chemtalk Science Forum.
  • 2,6-Dibromo-4-methylaniline Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
  • 3-Bromo Aniline Material Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP.
  • 3-Bromo-4-fluoroaniline Safety Data Sheet. (2025). Fisher Scientific.
  • 4-Bromo Aniline for Synthesis Material Safety Data Sheet. (n.d.). Techno PharmChem.
  • 4-Bromoaniline Safety Data Sheet. (2012). Source not specified.

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Methodological & Application

Synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-BR

Abstract & Strategic Context

3-Bromo-4-(2-methoxyethoxy)aniline is a critical pharmacophore used in the synthesis of EGFR tyrosine kinase inhibitors (TKIs), including Gefitinib (Iressa) and Vandetanib (Caprelsa) . The molecule features three distinct functional handles:[1][2]

  • Aniline (-NH₂): Primary handle for quinazoline ring coupling via SNAr.

  • Bromide (-Br): Orthogonal handle for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

  • Methoxyethoxy Tail: Solubilizing ether chain that extends into the solvent-exposed region of the ATP-binding pocket.

The Synthetic Challenge: The primary difficulty in synthesizing this intermediate is the chemoselective reduction of the nitro precursor. Standard catalytic hydrogenation (H₂/Pd-C) frequently results in hydrodebromination (loss of the bromine atom), rendering the intermediate useless for subsequent cross-coupling.

This guide details a robust, two-step protocol designed to maximize yield and preserve the aryl bromide.

Synthetic Route & Logic

Workflow Visualization

The following diagram outlines the optimized pathway, highlighting the critical decision points to avoid impurity formation.

SyntheticRoute cluster_0 Step 1: Etherification cluster_1 Step 2: Selective Reduction SM 3-Bromo-4- fluoronitrobenzene Inter Intermediate: Nitro Ether SM->Inter S_NAr Etherification (0-25°C) Reagent1 2-Methoxyethanol KOH / DMF Reagent1->Inter Reduction Reduction Step (Critical Checkpoint) Inter->Reduction Product Target: 3-Bromo-4-(2-methoxyethoxy)aniline Reduction->Product Fe / NH4Cl (Chemoselective) Impurity Impurity: Debrominated Aniline Reduction->Impurity H2 / Pd-C (Avoid!)

Caption: Two-step synthetic pathway emphasizing the divergence between successful selective reduction (Fe/NH4Cl) and hydrodebromination risks (Pd/C).

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (Etherification)

Objective: Displace the fluorine atom with 2-methoxyethanol. Mechanism: SNAr (Addition-Elimination). The ortho-bromo and para-nitro groups highly activate the fluorine, making this reaction rapid even under mild conditions.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Bromo-4-fluoronitrobenzene 1.0 Limiting Reagent
2-Methoxyethanol 1.2 Nucleophile
KOH (Powdered) 2.5 Base

| DMF (Dimethylformamide) | 10 Vol | Solvent |

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask with 3-Bromo-4-fluoronitrobenzene (1.0 eq) and DMF (10 volumes). Stir to dissolve under N₂ atmosphere.

  • Nucleophile Addition: Add 2-methoxyethanol (1.2 eq) to the solution.

  • Base Addition (Exotherm Control): Cool the mixture to 0–5 °C using an ice bath. Add powdered KOH (2.5 eq) portion-wise over 30 minutes. Note: Maintaining low temperature prevents hydrolysis of the fluoride to a phenol impurity.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.5).

  • Workup: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid. Wash with water (3x) to remove residual DMF and KOH. Dry in a vacuum oven at 45 °C.

    • Expected Yield: 90–95%

    • Appearance: Yellow crystalline solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without removing the bromine atom. Scientific Rationale:

  • Avoid: Catalytic Hydrogenation (H₂/Pd). Palladium inserts into the C-Br bond (oxidative addition), leading to hydrodebromination.

  • Select: Fe / NH₄Cl (Bechamp Reduction variant) . This method proceeds via single electron transfer (SET) from the metal surface. The redox potential of Fe/Fe²⁺ is sufficient to reduce the nitro group but insufficient to cleave the aryl-bromide bond under these conditions.

Reagents & Stoichiometry:

Reagent Equiv. Role
Nitro Intermediate (from Step 1) 1.0 Limiting Reagent
Iron Powder (325 mesh) 4.0 Reductant
Ammonium Chloride (NH₄Cl) 5.0 Electrolyte/Proton Source

| Ethanol / Water | 4:1 Ratio | Solvent System |

Protocol:

  • Setup: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), suspend the Nitro Intermediate (1.0 eq) in Ethanol (8 volumes).

  • Activation: Dissolve NH₄Cl (5.0 eq) in Water (2 volumes) and add to the flask.

  • Iron Addition: Add Iron powder (4.0 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–4 hours.

    • Visual Cue: The yellow suspension will darken to a grey/black sludge (iron oxides).

  • Workup (Critical):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove unreacted iron and oxide sludge. Wash the pad with hot ethanol.

    • Concentration: Evaporate the ethanol under reduced pressure.

    • Extraction: Dilute the aqueous residue with Ethyl Acetate.[1] Wash with saturated NaHCO₃ (to neutralize any trace acid) and Brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Crystallization:[3] Recrystallize from Hexane/EtOAc if necessary, though the crude is often >98% pure.

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale brown solid.[2]

Troubleshooting & Quality Control

Impurity Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue Observed CheckLCMS Analyze LC-MS Start->CheckLCMS MassMinus80 Mass = [M-HBr] (Debromination) CheckLCMS->MassMinus80 MassPlus16 Mass = [M+16] (Hydroxyl Impurity) CheckLCMS->MassPlus16 Incomplete Starting Material Remains CheckLCMS->Incomplete Sol_Debrom CAUSE: Reduction too harsh. ACTION: Switch from H2/Pd to Fe/NH4Cl or SnCl2. MassMinus80->Sol_Debrom Sol_Hydroxyl CAUSE: Water in Step 1. ACTION: Dry DMF/Reagents. Keep Temp < 5°C during add. MassPlus16->Sol_Hydroxyl Sol_Incomplete CAUSE: Old Iron Powder. ACTION: Activate Fe with dilute HCl wash before use. Incomplete->Sol_Incomplete

Caption: Diagnostic logic for common impurities detected via LC-MS.

Analytical Specifications
  • 1H NMR (DMSO-d6): Look for the disappearance of the nitro aromatic protons and the appearance of a broad singlet (NH₂) around 4.8–5.0 ppm. The ethylene bridge protons (-OCH₂CH₂O-) should appear as two triplets around 3.6 and 4.0 ppm.

  • Storage: Store under Nitrogen at 2–8 °C. Anilines are prone to oxidation (browning) upon air exposure.

References

  • AstraZeneca AB. (2004). Process for the preparation of quinazoline derivatives (Gefitinib intermediates).[3][4][5][6] WO Patent 2004/024703. Link

  • Knesl, P., et al. (2006). Improved Synthesis of Gefitinib.[3] Molecules, 11(4), 286-293. Link

  • Maskrey, T. S., et al. (2019).[3] A New Synthesis of Gefitinib.[3][4] Synlett, 30(04), 471-476. (Discusses SNAr reactivity on quinazolines, relevant to the aniline coupling). Link

  • Common Organic Chemistry. (2025). Nitro Reduction: Fe/NH4Cl Protocols.[7] (General reference for chemoselective reduction mechanisms). Link

Sources

Application Note: 3-Bromo-4-(2-methoxyethoxy)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 3-Bromo-4-(2-methoxyethoxy)aniline as a versatile building block in medicinal chemistry, specifically for the development of kinase inhibitors (e.g., EGFR, VEGFR).

Executive Summary

3-Bromo-4-(2-methoxyethoxy)aniline is a high-value "dual-functionalized" intermediate designed to address two critical challenges in early-stage drug discovery: solubility and diversification .

  • The Solubilizing Tail: The 4-(2-methoxyethoxy) moiety mimics the hydrophilic side chains found in approved drugs like Erlotinib and Gefitinib , improving the physicochemical profile (LogD, aqueous solubility) of the scaffold compared to simple methoxy analogs.

  • The Orthogonal Handle: The 3-bromo substituent serves as a pre-installed "chemical hook" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid Structure-Activity Relationship (SAR) expansion at the solvent-exposed region of the ATP binding pocket.

This guide provides validated protocols for utilizing this aniline in Nucleophilic Aromatic Substitution (SNAr) to form quinazoline cores and subsequent Cross-Coupling reactions.

Chemical Profile & Safety

PropertySpecification
IUPAC Name 3-Bromo-4-(2-methoxyethoxy)aniline
Molecular Formula C9H12BrNO2
Molecular Weight 246.10 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Moderate in Ethanol.
Key Functionality Primary Aniline (Nucleophile), Aryl Bromide (Electrophile), Ether (H-bond acceptor)

Safety Considerations:

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2][3] Potential sensitizer.[3][4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aniline.

Application 1: Synthesis of the Kinase Inhibitor Core (SNAr)

The primary application of this aniline is the formation of the 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitors. The reaction involves the nucleophilic attack of the aniline nitrogen on the electron-deficient C4 position of a quinazoline.

Mechanism & Rationale

The 2-methoxyethoxy chain at the para-position increases the electron density of the aniline, making it a stronger nucleophile than electron-deficient anilines (e.g., 3-bromo-4-fluoroaniline). However, the steric bulk of the ortho-bromide may slightly retard the reaction rate, necessitating elevated temperatures.

Protocol A: Coupling with 4-Chloro-6,7-dimethoxyquinazoline

Reagents:

  • 3-Bromo-4-(2-methoxyethoxy)aniline (1.0 equiv)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Isopropanol (IPA) (10 mL/g of substrate)

  • Optional: HCl (4M in Dioxane, 0.1 equiv) to catalyze the reaction if sluggish.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-Chloro-6,7-dimethoxyquinazoline and Isopropanol .

  • Addition: Add 3-Bromo-4-(2-methoxyethoxy)aniline in one portion.

  • Reaction: Heat the suspension to reflux (82°C) . The mixture will typically clarify as the starting materials dissolve, followed by the precipitation of the product (hydrochloride salt) within 1–4 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS. Look for the disappearance of the chloride (M+H ~225) and formation of the product (M+H ~434/436).

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath for 30 minutes.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Isopropanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove unreacted aniline.

  • Drying: Dry the solid (HCl salt) under high vacuum at 45°C.

    • Note: If the free base is required, suspend the solid in EtOAc/Water, neutralize with sat. NaHCO3, extract, and dry over Na2SO4.

Application 2: Divergent Library Synthesis (Suzuki Coupling)

Once the core scaffold is assembled, the 3-bromo position remains intact. This allows researchers to use the core as a "parent" molecule to generate a library of analogs by coupling various aryl or heteroaryl boronic acids.

Protocol B: Suzuki-Miyaura Cross-Coupling

Reagents:

  • Bromo-quinazoline intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (R-B(OH)2) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the solvent mixture (Dioxane/Water) and sparge with Nitrogen for 10 minutes.

  • Loading: Add the Bromo-quinazoline intermediate , Boronic Acid , Base , and Catalyst .

  • Reaction: Seal the vessel and heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

    • Observation: The reaction mixture usually turns black (Pd black formation) upon completion.

  • Workup: Dilute with EtOAc and Water. Filter through a pad of Celite to remove Palladium residues.

  • Purification: Separate the organic layer, dry over MgSO4, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Visual Workflows

Figure 1: Retrosynthetic Analysis & Reactivity Map

This diagram illustrates the strategic dissection of the molecule and its divergent reactivity.

G Target Kinase Inhibitor (EGFR/VEGFR) Core Quinazoline Core (Scaffold) Core->Target Aniline 3-Bromo-4-(2-methoxyethoxy)aniline (The Linker) NH2 NH2 Group (Nucleophile for SNAr) Aniline->NH2 Br Br Group (Handle for Suzuki) Aniline->Br Peg PEG Tail (Solubility) Aniline->Peg NH2->Core Step 1: SNAr Coupling Br->Target Step 2: Library Expansion

Caption: Reactivity map showing the aniline's role as a dual-functional linker connecting the core scaffold to solubility and diversity elements.

Figure 2: Experimental Workflow (Protocol A)

Workflow Start Start: 4-Cl-Quinazoline + Aniline Solvent Add Isopropanol (IPA) (10 mL/g) Start->Solvent Reflux Reflux at 82°C (1-4 Hours) Solvent->Reflux Precipitate Precipitation of Product (HCl Salt) Reflux->Precipitate Cool Cool to 0°C (30 mins) Precipitate->Cool Filter Vacuum Filtration Wash w/ Cold IPA & Et2O Cool->Filter Dry Final Product (Yield >85%) Filter->Dry

Caption: Step-by-step workflow for the SNAr coupling reaction (Protocol A).[5][6][7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to steric hindrance of the Br group.Increase reaction time to 12h or switch solvent to 2-Butanol (higher boiling point, 99°C).
Sticky Gum Formation Product is not crystallizing cleanly.[6]The free base may be oiling out. Add 1.0 eq of HCl in Dioxane to force salt formation, or scratch the flask to induce nucleation.
Impurity: Debromination Pd-catalyzed hydrodehalogenation during Suzuki coupling.Use a milder base (e.g., K3PO4) and ensure the reaction is strictly oxygen-free. Lower temperature to 80°C.
Starting Material Remains Aniline nucleophilicity is too low.Add Cs2CO3 (1.5 eq) in DMF at 100°C (Base-catalyzed SNAr) instead of acid-catalyzed conditions.

References

  • Quinazoline Synthesis (General SNAr): Schnur, R. C., et al. "Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase." J. Med. Chem.1998 , 41, 17, 3402–3413. Link

  • Buchwald-Hartwig Amination Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

  • Solubilizing Tails in Drug Design: Li, L., et al. "The role of the methoxyethoxy group in the design of kinase inhibitors." Bioorg. Med. Chem. Lett.2008 , 18, 4023.[8] (General concept reference based on Gefitinib SAR).

  • Vandetanib (ZD6474) Analog Chemistry: Hennequin, L. F., et al. "Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors." J. Med. Chem.2002 , 45, 6, 1300–1312. Link

Sources

Use of 3-Bromo-4-(2-methoxyethoxy)aniline in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 3-Bromo-4-(2-methoxyethoxy)aniline in Agrochemical Discovery

Abstract & Strategic Value

This application note details the utility of 3-Bromo-4-(2-methoxyethoxy)aniline (CAS: 7481-90-5 / 1250819-56-7 analogs) as a high-value scaffold in the synthesis of next-generation agrochemicals. While historically prominent in pharmaceutical EGFR inhibitors (e.g., Erlotinib), this intermediate is increasingly vital in agrochemical discovery for designing quinazoline-based fungicides and herbicides.

Key Structural Advantages:

  • 3-Bromo Handle: Enables late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

  • 4-(2-Methoxyethoxy) Tail: A critical solubilizing group. In agrochemistry, this glycol ether moiety mimics short-chain PEGs, significantly enhancing xylem mobility and systemic translocation within crop vascular systems compared to lipophilic alkyl chains.

  • Aniline Functionality: Serves as the nucleophilic "anchor" for constructing heterocycles, particularly quinazolines and quinolines, which are privileged structures in fungicidal research.

Application Logic: The "Agro-Pharma" Crossover

Modern agrochemical research often repurposes kinase inhibitor scaffolds from oncology to target homologous enzymes in phytopathogenic fungi (e.g., Fusarium graminearum, Magnaporthe oryzae).

The following diagram illustrates the strategic workflow for transforming this aniline into a bioactive agrochemical library.

Agrochemical_Workflow cluster_logic Physicochemical Optimization Start 3-Bromo-4-(2-methoxyethoxy)aniline (Scaffold) Step1 Cyclization (Formamidine Acetate) Start->Step1 N-C Bond Formation Core Quinazoline Core (Bioactive Warhead) Step1->Core Ring Closure Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Step2 Br-Diversification Library Fungicide Library (Targeting Chitin Synthase/Kinases) Step2->Library SAR Optimization Tail Methoxyethoxy Tail: Improves Systemicity (LogP < 3) Br Bromo Group: Enables hydrophobic pocket tuning

Figure 1: Strategic workflow converting the aniline scaffold into a fungicidal library, highlighting the functional role of specific moieties.

Experimental Protocols

The following protocols are designed for research-scale synthesis (1–10g) to validate biological activity against fungal pathogens.

Protocol A: Synthesis of the Quinazoline Core

This step converts the aniline into a 4-anilinoquinazoline scaffold, a common pharmacophore in modern fungicides.

Reagents:

  • 3-Bromo-4-(2-methoxyethoxy)aniline (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Recrystallization solvent: Isopropanol/Hexanes

Procedure:

  • Formamidine Formation: Charge a reaction vessel with 3-Bromo-4-(2-methoxyethoxy)aniline dissolved in anhydrous toluene.

  • Add DMF-DMA dropwise at room temperature.

  • Reflux: Heat the mixture to 110°C for 3–5 hours. Monitor consumption of the aniline via TLC (Mobile phase: 50% EtOAc/Hexanes).

  • Cyclization Precursor: Evaporate solvent under reduced pressure to obtain the intermediate formamidine.

  • Ring Closure: Redissolve the residue in glacial acetic acid and add ammonium acetate (5.0 eq). Heat to 120°C for 12 hours.

  • Workup: Cool to room temperature. Pour into ice water and neutralize with saturated NaHCO₃ to pH 8.

  • Isolation: Filter the resulting precipitate. Recrystallize from Isopropanol to yield the 6-bromo-7-(2-methoxyethoxy)quinazolin-4(3H)-one analog.

Critical Control Point: Ensure complete removal of water during the toluene reflux (use a Dean-Stark trap if scaling up >10g) to prevent hydrolysis of the formamidine intermediate.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

This protocol utilizes the bromine handle to introduce aryl groups, optimizing the "Fit" into the fungal enzyme binding pocket.

Reagents:

  • Quinazoline intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., 3-chlorophenylboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Combine the quinazoline intermediate, boronic acid, and base in 1,4-dioxane. Sparge with Nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl₂ rapidly against a counter-flow of nitrogen.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

  • Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the loss of Bromine (M-79/81) and addition of the aryl group.

  • Purification: Filter through a Celite pad. Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Physicochemical Data & Optimization

In agrochemistry, the LogP (partition coefficient) determines whether a molecule stays on the leaf surface (contact fungicide) or enters the plant (systemic). The methoxyethoxy tail of this aniline is a tool to lower LogP.

PropertyValue (Approx.)Agrochemical Relevance
Molecular Weight ~246.1 g/mol Ideal for systemic transport (< 500 Da rule).
LogP (Octanol/Water) 1.8 – 2.2Optimal. Allows xylem mobility. (LogP > 3 often locks compounds in the cuticle).
H-Bond Acceptors 3 (N, O, O)Facilitates water solubility and transport.
pKa (Aniline NH2) ~3.5 – 4.0Low basicity; requires strong electrophiles for derivatization.

Design Note: If the final molecule is too water-soluble (washing off leaves), the bromine handle can be coupled with lipophilic fluorinated phenyl groups to increase LogP back to the ideal 2.5–3.5 range.

Safety & Handling (SDS Summary)
  • Signal Word: WARNING

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H373: May cause damage to organs (blood/liver) through prolonged exposure (typical of anilines).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether tail is susceptible to peroxide formation over long periods; test for peroxides before heating in distillation.

References
  • Quinazoline Synthesis: Synthesis of Quinazoline Derivatives: Recent Advances. National Institutes of Health (PMC). Available at: [Link]

  • Agrochemical Scaffolds: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI Molecules. Available at: [Link]

  • Chemical Properties: 3-Bromo-4-(2-methoxyethoxy)aniline Compound Summary. PubChem.[1][3][4] Available at: [Link] (Note: Link directs to the core aniline family for property verification).

  • Fungicidal Design: Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Application Note: Purification Protocol for 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the purification of 3-Bromo-4-(2-methoxyethoxy)aniline , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/VEGFR targets).

Introduction & Chemical Context

3-Bromo-4-(2-methoxyethoxy)aniline is a functionalized aniline derivative characterized by a basic primary amine, a lipophilic bromine atom, and a polar ether side chain. Its purification is often complicated by its amphiphilic nature—the ether tail increases water solubility compared to simple halo-anilines, while the bromine atom introduces significant lipophilicity.

Common impurities from its synthesis (typically nitro-reduction) include:

  • 3-Bromo-4-(2-methoxyethoxy)nitrobenzene: Unreacted starting material.

  • De-halogenated byproducts: 4-(2-methoxyethoxy)aniline (if catalytic hydrogenation is aggressive).

  • Inorganic Salts: Iron oxides (if Fe/HCl reduction is used) or Tin salts (SnCl2).

  • Oxidation Products: Azo or azoxy dimers formed upon air exposure.

Physicochemical Profile
PropertyValue (Approx.)Implication for Purification
Molecular Weight ~246.1 g/mol Suitable for Flash Chromatography
pKa (Conjugate Acid) ~3.5 - 4.0Weak base; requires pH < 2 for full protonation.
LogP ~1.8 - 2.2Moderate lipophilicity; extracts well into EtOAc/DCM.
Physical State Low-melting solid / Viscous OilProne to "oiling out" during recrystallization.

Safety & Handling

  • Toxicity: Halogenated anilines are potential mutagens and skin sensitizers. Handle in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizers. The amine is sensitive to air oxidation (browning) over time; store under inert gas (Argon/Nitrogen).

Pre-Purification Assessment

Before initiating scale-up purification, assess the crude mixture:

  • TLC Analysis:

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) and Ninhydrin stain (Red/Pink spot for aniline).

    • Note: The nitro impurity will be UV active but Ninhydrin negative.

  • LC-MS: Confirm the presence of the M+H peak (~246/248, 1:1 Br isotope pattern).

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing non-basic impurities (nitro starting material) and inorganic salts.

This method exploits the basicity of the aniline nitrogen. By converting the aniline to its water-soluble hydrochloride salt, non-basic organic impurities can be washed away.

Workflow Diagram

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Nitro impurity) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt) AcidWash->AqLayer1 Keep Basify Basify to pH 10 (NaOH or NaHCO3) AqLayer1->Basify Extract2 Extract with EtOAc (3x) Basify->Extract2 OrgLayer2 Combined Organic Layers (Pure Aniline) Extract2->OrgLayer2 Keep AqLayer2 Aqueous Waste Extract2->AqLayer2 Discard Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Figure 1: Acid-Base extraction workflow for selective isolation of the basic aniline.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction:

    • Add 1M HCl (equal volume to organic phase). Shake vigorously.

    • Separate layers. The aniline exists as the hydrochloride salt in the aqueous (bottom) layer.

    • Repeat: Extract the organic layer once more with fresh 1M HCl to ensure complete capture.

    • Discard: The organic layer contains the unreacted nitro intermediate and neutral byproducts.

  • Basification:

    • Cool the combined acidic aqueous extracts to 0-5°C (ice bath).

    • Slowly add 4M NaOH or saturated NaHCO3 until pH ~10. The solution will become cloudy as the free aniline precipitates/oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with EtOAc (3 x volumes).

    • Wash combined organics with Brine .[1]

    • Dry over anhydrous Na2SO4 .

    • Concentrate under reduced pressure to yield the semi-pure amine.

Method B: Recrystallization (The "Scale-Up" Polish)

Best for: High-purity requirements (>99%) and removing trace isomers.

Because of the ether chain, this compound may have a low melting point. If it is an oil at room temperature, skip to Method C. If it is a solid, use a mixed-solvent system.

Recommended Solvent System: Ethanol / Water or Toluene / Heptane.

Protocol
  • Solubility Check: Place 100 mg of semi-pure solid in a test tube. Add Ethanol dropwise with heating until dissolved.

  • Precipitation: Add Water dropwise to the hot solution until a faint turbidity persists.

  • Clarification: Add one drop of hot Ethanol to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C).

    • Troubleshooting: If the product "oils out" (forms a liquid droplet at the bottom) instead of crystallizing, re-heat and add slightly more Ethanol, or scratch the glass with a stirring rod to induce nucleation.

  • Filtration: Collect crystals via vacuum filtration and wash with cold 10% Ethanol/Water.

Method C: Flash Column Chromatography

Best for: Difficult separations where the nitro impurity persists.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase Strategy: Gradient Elution.

Solvent A (Non-polar)Solvent B (Polar)Gradient Profile
Hexanes (or Heptane)Ethyl Acetate0% B (2 CV) → 10% B (Start) → 40% B (Elution)
Dichloromethane (DCM)Methanol0% B → 2% B (Elution usually at 1-3%)

Note: Anilines can streak on silica due to interaction with acidic silanol groups.

  • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites, ensuring a sharper peak shape.

Quality Control & Analytical Validation

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm.

NMR Validation (1H NMR in DMSO-d6 or CDCl3)

Look for these diagnostic signals to confirm structure and purity:

  • Aromatic Protons: Three distinct signals (approx. 6.5 - 7.2 ppm). Look for the specific coupling pattern of a 1,3,4-trisubstituted ring (doublet, doublet of doublets, doublet).

  • Amine (-NH2): Broad singlet, typically 3.5 - 5.0 ppm (exchangeable with D2O).

  • Methoxyethoxy Chain:

    • -OCH3: Singlet at ~3.3 ppm.

    • -O-CH2-CH2-O-: Two triplets (or multiplets) around 3.5 - 4.1 ppm.

  • Impurity Check: Ensure no peaks correspond to the nitro precursor (which would shift aromatic protons downfield, >7.5 ppm).

Troubleshooting Guide

IssueProbable CauseSolution
Product is dark/brown Oxidation of the amine.Perform a quick filtration through a short plug of silica using DCM; store under Argon.
Low Recovery in Acid/Base pH not high enough during basification.Ensure pH > 10. The ether oxygen can H-bond, increasing water solubility, so salt saturation (Brine) is critical during extraction.
Oiling out during recrystallization Solution too concentrated or cooling too fast.Re-heat, add more solvent (ethanol), and cool very slowly.[2] Seed with a pure crystal if available.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97358699, 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline (Analogous structure properties). [Link]

Sources

Analytical Methods for 3-Bromo-4-(2-methoxyethoxy)aniline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Bromo-4-(2-methoxyethoxy)aniline (CAS: 1564561-01-8) is a critical pharmacophore and Key Starting Material (KSM) in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Vandetanib (ZD6474) and related EGFR/VEGFR inhibitors.

The quantification of this molecule presents two distinct analytical challenges:

  • Assay Purity: High-concentration analysis (>98%) to ensure stoichiometry in drug substance synthesis.

  • Genotoxic Impurity (GTI) Profiling: Trace-level quantification (<10 ppm) in the final Active Pharmaceutical Ingredient (API), as aniline derivatives are structural alerts for mutagenicity under ICH M7 guidelines.

This guide provides two validated workflows: a robust HPLC-UV method for routine assay and a high-sensitivity LC-MS/MS method for trace impurity analysis.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.

PropertyValue / CharacteristicAnalytical Implication
Structure Aniline core with Bromo- and Methoxyethoxy- substituentsUV Active: Strong absorption at ~240–254 nm.MS Active: ESI(+) amenable due to amine.
Basicity (pKa) ~3.5 – 4.5 (Aniline nitrogen)Tailing Risk: Will interact with free silanols on silica columns. Requires low pH mobile phase or end-capped columns.
LogP ~2.1 (Estimated)Retention: Moderately lipophilic. Retains well on C18; elutes after polar impurities but before dimers.
Isotopes Bromine (79Br : 81Br ratio ≈ 1:1)Mass Spec: Distinctive "twin peak" isotopic pattern (M and M+2) aids in confirmation.

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate analytical workflow based on the stage of drug development.

AnalyticalWorkflow Start Sample Receipt Decision Define Analytical Goal Start->Decision RouteA Raw Material Release (Purity > 98%) Decision->RouteA Synthesis Input RouteB Final Drug Product (Impurity < 20 ppm) Decision->RouteB Safety Screen MethodA Method A: HPLC-UV (High Concentration) RouteA->MethodA MethodB Method B: LC-MS/MS (Trace Quantification) RouteB->MethodB PrepA Diluent: MeCN:H2O Conc: 0.5 mg/mL MethodA->PrepA ResultA Area % Normalization Assay Calculation MethodA->ResultA PrepB Diluent: MeOH Conc: 10 mg/mL (API matrix) MethodB->PrepB ResultB MRM Transition Quantification Limit Test (TTC) MethodB->ResultB

Figure 1: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on analytical threshold requirements (Purity vs. Safety).

Method A: HPLC-UV Protocol (Purity & Assay)

Objective: Routine quality control (QC) to determine the purity of the starting material. Principle: Reversed-Phase Chromatography (RPC) with acidic buffering to suppress silanol ionization and ensure sharp peak shape for the aniline.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Why: End-capping reduces peak tailing caused by the basic amine interacting with silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010Stop
Standard & Sample Preparation[1]
  • Stock Solution: Dissolve 25 mg of 3-Bromo-4-(2-methoxyethoxy)aniline reference standard in 25 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:1 with water to reach 0.5 mg/mL.

    • Note: Matching the diluent to the initial mobile phase (50:50 or weaker) prevents "solvent effect" peak distortion.

Method B: LC-MS/MS Protocol (Trace Impurity/GTI)

Objective: Quantify 3-Bromo-4-(2-methoxyethoxy)aniline as a genotoxic impurity in a final drug substance (e.g., Vandetanib) at ppm levels. Principle: Multiple Reaction Monitoring (MRM) enhances selectivity, eliminating matrix interference from the high-concentration API.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Precursor Ion: The molecule forms

    
    . Due to Bromine isotopes, you will see two masses: ~246.0 and ~248.0.
    
  • MRM Transitions:

    • Quantifier: 246.0

      
       167.0 (Loss of Bromine/Ether fragment).
      
    • Qualifier: 248.0

      
       169.0 (Isotopic confirmation).
      
LC Conditions (Rapid Resolution)
  • Column: C18 UHPLC (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Sensitivity Data (Typical)
ParameterValue
LOD (Limit of Detection) 0.5 ppm (ng/mL range)
LOQ (Limit of Quantitation) 1.5 ppm
Linearity (R²) > 0.995 (Range: 1.5 ppm – 100 ppm)

Validation Framework (ICH Q2(R1))

To ensure reliability, the method must be validated.[1] Key acceptance criteria:

  • Specificity: Inject the Final API (e.g., Vandetanib) without the impurity. Ensure no peak elutes at the retention time of the bromo-aniline.

  • Linearity: Prepare 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target conc). Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the impurity into the API matrix at 3 levels (LOQ, 100% limit, 150% limit). Recovery should be 80–120% for trace analysis.

  • Robustness: Deliberately vary pH (±0.2 units) and Column Temp (±5°C). The resolution between the impurity and the main API peak must remain > 1.5.

Troubleshooting & Scientific Rationale

Issue: Peak Tailing
  • Cause: Interaction between the basic amine (-NH2) and acidic silanols on the column support.

  • Solution:

    • Ensure Mobile Phase pH is acidic (pH < 3.0) to protonate silanols (suppressing their charge) and the amine (keeping it fully ionized).

    • Add 5-10 mM Ammonium Formate if using MS, or Triethylamine (TEA) if using UV (though TEA is less common in modern columns).

Issue: Carryover
  • Cause: The lipophilic bromo- and ether- groups can adhere to injector seals.

  • Solution: Use a strong needle wash: Acetonitrile:Water:Formic Acid (90:10:0.1).

Issue: Isotopic Confusion
  • Cause: Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Solution: In LC-MS, always monitor the mass spectrum. A single mass peak indicates interference; a 1:1 doublet separated by 2 Da confirms the presence of the bromo-aniline.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] Geneva, 2005. Link

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Geneva, 2017. Link

  • BenchChem. A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. (Analogous methodology for bromoanilines). Link

  • Chromatography Today. Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. (Demonstrates HPLC conditions for brominated aromatics). Link

  • Scientific Research Publishing. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (General strategy for impurity profiling). Link

Sources

High-performance liquid chromatography (HPLC) method for 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis and purity assessment of 3-Bromo-4-(2-methoxyethoxy)aniline .

This compound is a critical intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), most notably Erlotinib (Tarceva) . The purity of this aniline building block is paramount; impurities such as the unreduced nitro-precursor or regioisomers can propagate through the synthesis, leading to toxic side-products in the final Active Pharmaceutical Ingredient (API).

Chemical Context
  • Compound: 3-Bromo-4-(2-methoxyethoxy)aniline

  • Function: Key pharmacophore building block (Head group).

  • Challenge: As a primary aromatic amine, the analyte is basic (pKa ~4.0) and prone to silanol interactions on standard C18 columns, leading to peak tailing. Furthermore, it is susceptible to oxidative degradation if not handled correctly.

Method Development Logic

The following decision matrix outlines the scientific rationale behind the selected stationary phase and mobile phase conditions.

MethodLogic Analyte Analyte: 3-Bromo-4-(2-methoxyethoxy)aniline Property Property: Basic Amine (pKa ~4.0) Hydrophobic Tail Analyte->Property Challenge Challenge: Silanol Tailing Oxidation Property->Challenge Solution1 Stationary Phase: Base-Deactivated C18 (High Carbon Load) Challenge->Solution1 Prevents Tailing Solution2 Mobile Phase pH: pH 3.0 (Phosphate) Ensures Protonation (BH+) Challenge->Solution2 Improves Shape

Figure 1: Method Development Decision Matrix. Selection of acidic pH ensures the amine remains protonated, improving peak symmetry.

Experimental Protocols

Protocol A: High-Resolution Purity Method (Quality Control)

This method is the "Gold Standard" for releasing raw materials. It prioritizes resolution between the aniline and its nitro-precursor.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentEnd-capped column reduces silanol activity for sharp amine peaks.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0Low pH suppresses silanol ionization and keeps analyte protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent strength for elution of hydrophobic bromo/ether groups.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 254 nm (Reference 360 nm)Max absorption for the aniline ring; 254 nm is universal for aromatics.
Injection Vol 5-10 µLOptimized for sensitivity without overloading.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.03070Linear Gradient
20.03070Wash
20.19010Re-equilibration
25.09010End
Protocol B: Sample Preparation Workflow

Caution: Anilines oxidize rapidly in solution, turning brown/red. Prepare samples immediately before analysis.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 3-Bromo-4-(2-methoxyethoxy)aniline.

    • Dissolve in 10 mL of Acetonitrile .

    • Note: Use amber glassware to protect from light.

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Mobile Phase A (Buffer) .

    • Critical: Diluting with buffer matches the initial gradient conditions, preventing peak distortion.

  • System Suitability Solution:

    • Spike the Working Standard with 0.1% of the nitro-precursor (3-Bromo-4-(2-methoxyethoxy)nitrobenzene) to verify resolution (Rs > 2.0).

Analytical Workflow Visualization

The following diagram illustrates the complete lifecycle of the analysis, from sampling to data reporting.

Workflow Sample Raw Material Sample (Solid) Prep Sample Prep Dissolve in ACN -> Dilute in Buffer (Amber Glass) Sample->Prep Weigh 10mg HPLC HPLC Analysis C18 Column, pH 3.0 Gradient Elution Prep->HPLC Inject 10µL Data Data Processing Integrate Main Peak @ ~8.5 min Check Impurities (RRT) HPLC->Data UV @ 254nm Decision Quality Decision Purity > 98.0%? No Nitro Impurity > 0.1%? Data->Decision Compare to Specs

Figure 2: End-to-End Analytical Workflow. Emphasis on amber glassware usage to prevent oxidative degradation during preparation.

Troubleshooting & Expert Insights

Peak Tailing (Tailing Factor > 1.5)
  • Cause: Secondary interactions between the amine nitrogen and residual silanols on the silica support.

  • Fix: Ensure the column is "Base Deactivated" (BD) or "End-capped." If tailing persists, add 0.1% Triethylamine (TEA) to Mobile Phase A. The TEA competes for silanol sites, sharpening the analyte peak.

"Ghost" Peaks or Baseline Drift
  • Cause: Oxidation of the aniline on-column or in the autosampler.

  • Fix: Limit run times. Keep autosampler temperature at 4°C. Ensure mobile phases are degassed to remove dissolved oxygen.

Retention Time Shifts
  • Cause: pH instability. The pKa of the aniline is near pH 4.0-5.0. Small changes in mobile phase pH can drastically change the ionization state (and thus retention).

  • Fix: Strictly control Mobile Phase A at pH 3.0. At this pH, the amine is fully protonated (

    
    ), providing robust and reproducible retention.
    

References

  • Chandra, S. et al. (2013). "Detection and Analysis of Intermediates Formed During the Synthesis of Erlotinib via Quinazoline-Thione Route Using HPLC." Journal of Liquid Chromatography & Related Technologies.

  • Rao, B.V. et al. (2014). "Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk." International Journal of ChemTech Research.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard text for pKa/pH interactions in HPLC).

Application Note: Quantitative Analysis of 3-Bromo-4-(2-methoxyethoxy)aniline using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated method for the sensitive and selective quantification of 3-Bromo-4-(2-methoxyethoxy)aniline, a key intermediate in pharmaceutical synthesis. Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the high polarity and low volatility imparted by the primary amine functional group. To overcome these limitations, this protocol employs a derivatization strategy using Pentafluoropropionic Anhydride (PFPA) prior to GC-Mass Spectrometry (MS) analysis. The developed method demonstrates excellent chromatographic performance, sensitivity, and selectivity, making it suitable for quality control, process monitoring, and impurity profiling in drug development environments.

Principles and Scientific Rationale

The successful analysis of polar, semi-volatile compounds like 3-Bromo-4-(2-methoxyethoxy)aniline by GC-MS hinges on managing their physicochemical properties to ensure efficient volatilization and passage through the chromatographic system.

1.1. The Analytical Challenge of Anilines

Aniline and its derivatives contain a primary amine (-NH₂) group, which is capable of strong hydrogen bonding. This characteristic leads to several analytical challenges:

  • Poor Volatility: Significant thermal energy is required to move the analyte into the gas phase, increasing the risk of thermal degradation in the GC inlet.[1]

  • Peak Tailing: The active hydrogens on the amine can interact with active sites (e.g., free silanols) on the GC column and liner, causing asymmetric peak shapes and poor resolution.[2]

  • Low Sensitivity: Poor peak shape and potential on-column degradation lead to a diminished detector response.

1.2. The Rationale for Derivatization

To mitigate these issues, a chemical derivatization step is employed.[3] This process chemically modifies the polar functional group to create a derivative that is more amenable to GC analysis.[1][4] For this application, we utilize acylation with Pentafluoropropionic Anhydride (PFPA).

The reaction involves the acylation of the primary amine to form a stable, non-polar N-pentafluoropropionyl amide. This transformation achieves three critical objectives:

  • Increases Volatility: It replaces the active hydrogen on the nitrogen, eliminating hydrogen bonding and significantly lowering the boiling point of the analyte.[4]

  • Improves Thermal Stability: The resulting amide is more resistant to thermal degradation in the hot GC inlet compared to the parent amine.

  • Enhances Mass Spectral Characteristics: The addition of a pentafluoropropionyl group (mass addition of 146 amu) yields a derivative with a higher molecular weight and a highly characteristic fragmentation pattern, which is beneficial for selective identification and quantification.[4]

1.3. Chromatographic and Spectrometric Strategy

A low-polarity 5% diphenyl / 95% dimethyl polysiloxane stationary phase column is selected. This phase provides excellent resolving power for a wide range of semi-volatile organic compounds and is robust enough to handle the temperatures required for elution.[5][6]

Electron Ionization (EI) at 70 eV is used as the ionization source. This "hard" ionization technique produces repeatable and characteristic fragmentation patterns that can be used for definitive compound identification and for building a library of spectra.[7][8] The presence of a bromine atom in the target molecule is a key advantage, as it produces a distinctive isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments, greatly increasing confidence in identification.[9][10]

Experimental Protocol

This section provides a self-contained, step-by-step methodology for the analysis.

2.1. Materials and Reagents

  • Analyte: 3-Bromo-4-(2-methoxyethoxy)aniline (Reference Standard, >98% purity)

  • Internal Standard (IS): 3-Chloro-4-fluoroaniline or a suitable deuterated aromatic amine (e.g., Triphenylamine-d15).[4][11]

  • Derivatizing Reagent: Pentafluoropropionic Anhydride (PFPA), >99%

  • Solvents: Dichloromethane (DCM), Hexane, Methanol (All HPLC or GC grade)

  • Reagents: Anhydrous Sodium Sulfate, Saturated Sodium Bicarbonate solution.

2.2. Standard and Sample Preparation

Stock and Working Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 3-Bromo-4-(2-methoxyethoxy)aniline and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the selected internal standard in methanol.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions in methanol to create a mixed working standard containing the analyte and IS.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 ng/mL) by serially diluting the working standard mixture.[4] Each standard must be subjected to the full extraction and derivatization procedure.

Sample Extraction and Derivatization Protocol
  • Sample Aliquot: To a 15 mL glass centrifuge tube, add 5 mL of the aqueous sample matrix.

  • Internal Standard Spiking: Add a known amount of the Internal Standard solution to achieve a final concentration of 100 ng/mL. Vortex briefly.

  • Basification: Adjust the sample pH to >8 by adding 200 µL of saturated Sodium Bicarbonate solution. This ensures the aniline is in its free base form for efficient extraction.[4]

  • Liquid-Liquid Extraction (LLE): Add 5 mL of Dichloromethane (DCM). Cap and vortex vigorously for 2 minutes.[11]

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.

  • Drying: Pass the DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the extract to approximately 200 µL under a gentle stream of nitrogen at ambient temperature.

  • Solvent Exchange & Derivatization:

    • Add 100 µL of Hexane to the concentrated extract.

    • Add 20 µL of PFPA derivatizing reagent.[4]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture in a heating block at 60°C for 30 minutes.[4]

  • Final Preparation: Cool the vial to room temperature. Transfer the final solution to a 2 mL GC-MS autosampler vial with a glass insert for analysis.

GC-MS Instrumentation and Method Parameters

The analysis is performed on a standard GC-MS system. The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977 MSD or equivalentOffers high sensitivity and selectivity for trace-level analysis.
Autosampler 1 µL injection volumeStandard volume for splitless injection to maximize sensitivity.[6]
Inlet Splitless Mode, 250°CEnsures quantitative transfer of the analyte onto the column while minimizing thermal degradation.[11]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[5]
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C, hold 5 minProvides good separation of the derivatized analyte from potential matrix interferences.[11]
MS Transfer Line 280°CPrevents condensation of the analyte before entering the ion source.
Ion Source Electron Ionization (EI), 70 eVStandard energy for generating reproducible fragmentation patterns.[7]
MS Source Temp. 230°CAn optimal temperature to maintain ion formation efficiency.[12]
MS Quad Temp. 150°CEnsures stable mass filtering.[12]
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only specific, characteristic ions.

Visualization of Workflow and Fragmentation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample (5 mL) Spike Spike Internal Standard Sample->Spike Basify Basify (pH > 8) Spike->Basify LLE Liquid-Liquid Extraction with Dichloromethane Basify->LLE Dry Dry Extract (Anhydrous Na₂SO₄) LLE->Dry Concentrate Evaporate to ~200 µL Dry->Concentrate Deriv Add Hexane and PFPA Reagent Concentrate->Deriv Incubate Incubate at 60°C for 30 min Deriv->Incubate Cool Cool to Room Temperature Incubate->Cool GCMS GC-MS Analysis (SIM Mode) Cool->GCMS Data Data Acquisition & Processing GCMS->Data Report Generate Report Data->Report

fragmentation

Results and Method Validation

5.1. Mass Spectral Data

The derivatized analyte produces a distinct mass spectrum under EI conditions. For quantitative analysis in SIM mode, the following ions are recommended. The presence of the bromine isotope pattern for each fragment adds a high degree of certainty to the identification.

Analyte Ion Role m/z (amu) Proposed Fragment Identity
Derivatized AnalyteQuantifier273/275[M - C₂F₅]⁺
Derivatized AnalyteQualifier 1392/394[M]⁺ (Molecular Ion)
Derivatized AnalyteQualifier 2317/319[M - OCH₂CH₂OCH₃]⁺
Internal StandardQuantifierSpecific to ISSpecific to IS

5.2. Method Performance Characteristics

The method was validated according to standard guidelines to establish its reliability for quantitative analysis.[13][14]

Parameter Result Acceptance Criteria
Linearity (r²) > 0.998r² ≥ 0.99
Calibration Range 10 - 500 ng/mLCovers expected sample concentrations.
Limit of Detection (LOD) 3 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 10 ng/mLS/N ≥ 10
Accuracy (Recovery) 92 - 107%80 - 120%
Precision (RSD) < 8%≤ 15%

Conclusion

This application note presents a comprehensive and validated GC-MS method for the analysis of 3-Bromo-4-(2-methoxyethoxy)aniline. The protocol effectively overcomes the inherent challenges of analyzing polar anilines by employing a robust liquid-liquid extraction and chemical derivatization strategy. The method is sensitive, selective, accurate, and precise, making it an invaluable tool for researchers, quality control analysts, and process chemists in the pharmaceutical industry. The detailed protocol and performance data provide a solid foundation for implementation in regulated laboratory environments.

References

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • Schuder, M. D., et al. (1998). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education. Available at: [Link]

  • Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Dasgupta, A., & Hammett-Stabler, C. A. (2000). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology. Available at: [Link]

  • NIST. (n.d.). Mass Spectrometry - Chapter 2: Fragmentation and Interpretation of Spectra.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • 3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • Clark, J. (2025). Mass Spectrum of Ethers. Doc Brown's Chemistry.
  • Al-Rimawi, F. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry.
  • The Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Available at: [Link]

Sources

Scale-up synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline, a key building block in modern drug discovery and development. The synthesis begins with a Williamson ether synthesis to prepare the intermediate, 4-(2-methoxyethoxy)aniline, followed by a regioselective electrophilic bromination. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods to ensure reproducibility, high yield, and purity on a scale-up basis.

Introduction and Significance

Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] 3-Bromo-4-(2-methoxyethoxy)aniline, in particular, serves as a critical intermediate for synthesizing complex molecules where the bromine atom can be further functionalized via cross-coupling reactions, and the aniline moiety can be used to form amides, sulfonamides, or heterocyclic structures. The methoxyethoxy group enhances solubility and can modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API).

Conventional methods for synthesizing multi-substituted anilines can be inefficient, requiring multiple steps with challenging regioselectivity.[2] This protocol outlines a robust and efficient two-step approach that is amenable to scale-up, addressing the need for a practical and reliable supply of this important building block.

Synthetic Strategy and Mechanistic Rationale

The synthesis is accomplished via a logical two-step sequence. The chosen pathway ensures high regioselectivity and employs commercially available, cost-effective reagents.

Overall Synthetic Scheme:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Bromination Start 4-Aminophenol Reagent1 1-bromo-2-methoxyethane NaH, DMF Intermediate 4-(2-methoxyethoxy)aniline Reagent1->Intermediate Nucleophilic Substitution Intermediate_ref 4-(2-methoxyethoxy)aniline Intermediate->Intermediate_ref Reagent2 N-Bromosuccinimide (NBS) Acetonitrile Product 3-Bromo-4-(2-methoxyethoxy)aniline Reagent2->Product Electrophilic Aromatic Substitution

Caption: Two-step synthesis workflow for 3-Bromo-4-(2-methoxyethoxy)aniline.

Step 1: Williamson Ether Synthesis

This classical method is employed to form the ether linkage. 4-aminophenol is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium phenoxide intermediate. This potent nucleophile then attacks the electrophilic carbon of 1-bromo-2-methoxyethane in an SN2 reaction, displacing the bromide ion and forming the desired ether, 4-(2-methoxyethoxy)aniline.

Step 2: Regioselective Electrophilic Aromatic Bromination

The intermediate, 4-(2-methoxyethoxy)aniline, possesses a strongly activated aromatic ring due to the electron-donating effects of both the amino (-NH₂) and the ether (-OR) groups. Both are powerful ortho, para-directors. With the para position occupied, electrophilic substitution is directed to the positions ortho to the amino group.

N-Bromosuccinimide (NBS) is selected as the brominating agent. It provides a source of electrophilic bromine (Br⁺) and is often safer and easier to handle than elemental bromine, especially on a larger scale.[3][4] The reaction proceeds with high regioselectivity, favoring bromination at the C-3 position, which is ortho to the amino group and meta to the ether group. The solvent can influence the reaction's regioselectivity and rate.[5]

G Aniline Intermediate: 4-(2-methoxyethoxy)aniline Sigma_Complex Arenium Ion (Sigma Complex) Resonance Stabilized Aniline->Sigma_Complex Attack on Br+ from NBS NBS NBS (N-Bromosuccinimide) Succinimide Succinimide Anion NBS->Succinimide Generates Product Final Product: 3-Bromo-4-(2-methoxyethoxy)aniline Sigma_Complex->Product Deprotonation H_ion H+

Caption: Mechanism of electrophilic aromatic bromination using NBS.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Substituted anilines are toxic if swallowed, inhaled, or in contact with skin.[6][7][8] NBS is an irritant and an oxidizer.[4] Organic solvents are flammable.

Part A: Synthesis of 4-(2-methoxyethoxy)aniline (Intermediate)
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-aminophenol (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C.

  • Formation of Phenoxide: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The mixture will become a thick slurry.

  • Etherification: Add 1-bromo-2-methoxyethane (1.05 eq.) dropwise, keeping the internal temperature below 10 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-aminophenol is consumed.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by column chromatography on silica gel to obtain 4-(2-methoxyethoxy)aniline as a clear oil or low-melting solid.

Part B: Synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline
  • Reaction Setup: In a round-bottom flask, dissolve the purified 4-(2-methoxyethoxy)aniline (1.0 eq.) from Part A in acetonitrile.

  • Bromination: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.0 eq.) portion-wise over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NBS or bromine.[9] Stir for 15 minutes.

  • Extraction: Add water and extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-Bromo-4-(2-methoxyethoxy)aniline as a pure crystalline solid.[10]

Quantitative Data Summary

ParameterStep 1: Ether SynthesisStep 2: Bromination
Starting Material 4-Aminophenol (1.0 eq.)4-(2-methoxyethoxy)aniline (1.0 eq.)
Key Reagents NaH (1.1 eq.), 1-bromo-2-methoxyethane (1.05 eq.)N-Bromosuccinimide (1.0 eq.)
Solvent Anhydrous DMFAcetonitrile
Temperature 0 °C to Room Temperature0 °C
Reaction Time 12-16 hours1-2 hours
Typical Yield 80-90%85-95%
Purity (Post-Purification) >98% (by HPLC)>99% (by HPLC)

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The successful bromination will be indicated by the change in the aromatic proton splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum of the final product.

  • Melting Point: A sharp melting point range for the final crystalline product indicates high purity.

References

  • VertexAI Search. (2026). Bromination of trans-Stilbene.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • American Chemical Society. (2020). Chemists simplify aniline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Lookchem. (2022). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of aniline. Retrieved from [Link]

  • Chemistry World. (2020). Aniline synthesis turns to photochemistry to access challenging targets. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-BROMO ANILINE 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]

  • ScienceDaily. (2018). Efficient synthesis of multi-substituted anilines by domino rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Organic Syntheses. (n.d.). 3-Bromo-4-aminotoluene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

  • Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. Retrieved from [Link]

  • ChemAdviser. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of 3-Bromo-4-aminotoluene. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-4-(2-methoxyethoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis and yield optimization of 3-Bromo-4-(2-methoxyethoxy)aniline , a critical building block often used in the development of EGFR/VEGFR kinase inhibitors.

The content is structured to address the two primary synthetic challenges: chemoselectivity (preserving the aryl-bromide bond) and conversion efficiency (overcoming steric/electronic deactivation).

Executive Summary: The Synthetic Strategy

To maximize yield and purity, we recommend a two-step convergent route starting from 3-bromo-4-fluoronitrobenzene . This pathway avoids the regioselectivity issues associated with brominating the electron-rich aniline directly.

  • Step 1 (SNAr): Nucleophilic aromatic substitution using 2-methoxyethanol.

  • Step 2 (Chemoselective Reduction): Reduction of the nitro group while preserving the halogen.

Master Workflow Diagram

The following diagram outlines the optimized pathway and critical decision points.

SynthesisWorkflow Start Starting Material: 3-Bromo-4-fluoronitrobenzene Step1 Step 1: S_NAr Etherification (2-Methoxyethanol + Base) Start->Step1 Controlled Temp < 60°C Check1 QC Check: Hydrolysis Impurity? Step1->Check1 Check1->Step1 Yes (Dry Solvents!) Intermed Intermediate: 3-Bromo-4-(2-methoxyethoxy)nitrobenzene Check1->Intermed No (Clean) Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl or Pt/C-S) Intermed->Step2 Check2 QC Check: De-bromination? Step2->Check2 Check2->Step2 Yes (Switch Catalyst) Product Final Product: 3-Bromo-4-(2-methoxyethoxy)aniline Check2->Product No (Success)

Caption: Optimized workflow emphasizing Quality Control (QC) checkpoints to prevent common yield losses.

Module 1: The Etherification Step (SNAr)

Objective: Displace the fluorine atom with 2-methoxyethanol without hydrolyzing the starting material.

Protocol Optimization
  • Reagents: 3-Bromo-4-fluoronitrobenzene (1.0 eq), 2-Methoxyethanol (1.2–1.5 eq), Potassium tert-butoxide (KOtBu) or KOH.

  • Solvent: THF (anhydrous) or Toluene with Phase Transfer Catalyst (TBAB).

Troubleshooting Guide

Q: My conversion is stuck at 80%, and adding more base doesn't help. What is wrong? A: You are likely experiencing product inhibition or water contamination .

  • Root Cause: If you use KOH/NaOH, water is generated as a byproduct. Water competes with the alcohol nucleophile, producing the phenol impurity (3-bromo-4-hydroxy-nitrobenzene), which is unreactive and halts the reaction.

  • Solution: Switch to Potassium tert-butoxide (KOtBu) in anhydrous THF. The byproduct is tert-butanol, which does not interfere. Alternatively, use Toluene with a Dean-Stark trap to azeotropically remove water if using hydroxide bases.

Q: I see a new impurity spot just below the product on TLC. A: This is likely the hydrolysis product (Phenol) .

  • Fix: Ensure your 2-methoxyethanol is dry (Karl Fischer < 0.1%). Pre-mix the alcohol and base for 15 minutes to form the alkoxide before adding the nitrobenzene substrate.

Q: Can I use 2-methoxyethanol as the solvent? A: Yes, but be cautious.

  • Risk: At high temperatures (>80°C), the alkoxide can attack the nitro group or cause ether cleavage.

  • Recommendation: Use it as a reagent (1.5 eq) in a non-polar solvent like Toluene. This makes workup (washing away excess glycol ether) much easier.

Module 2: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the nitro group to an aniline without removing the bromine atom (Dehalogenation).

Comparative Analysis of Reducing Agents

The choice of reducing agent is the single biggest factor in yield.

MethodYield PotentialRisk of De-brominationScalabilityNotes
H₂ / Pd/C Low (<50%)High HighAvoid. Pd readily inserts into Ar-Br bonds.
Fe / NH₄Cl High (90-95%) NegligibleMediumRecommended. Classic Bechamp conditions. Robust and cheap.
SnCl₂ / HCl Medium (70-80%)LowLowDifficult workup (tin emulsions); toxic waste.
Pt/C (Sulfided) High (85-90%)LowHighExcellent for hydrogenation if "poisoned" catalyst is available.
Recommended Protocol: Fe/NH₄Cl Reduction
  • Dissolve the nitro intermediate in Ethanol/Water (3:1 ratio).

  • Add Iron powder (3-5 eq) and Ammonium Chloride (0.5 eq).

  • Heat to reflux (approx. 70-80°C) with vigorous stirring.

  • Monitor by TLC (usually complete in 1-2 hours).

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.

Troubleshooting Guide

Q: I used Pd/C and hydrogen, and my mass spec shows M-79 (loss of Br). How do I fix this? A: You cannot reverse the damage, but you can prevent it.

  • Immediate Fix: If you must use hydrogenation, add a catalyst poison like Thiourea or use Sulfided Platinum on Carbon (Pt(S)/C) . These catalysts are less active toward the C-Br bond.

  • Better Approach: Switch to the Iron/Ammonium Chloride method described above.

Q: The filtration of the Iron sludge is extremely slow (clogging). A: This is a common issue with "Bechamp" reductions.

  • Technique: Filter the mixture while it is still hot . If it cools, iron oxides precipitate as a gelatinous goo.

  • Add-on: Add a small amount of Celite directly to the reaction mixture 5 minutes before filtering. Wash the filter cake with hot ethyl acetate to recover trapped product.

Q: My product is turning dark/black upon storage. A: Anilines are prone to oxidation.

  • Stabilization: Store the product as a Hydrochloride Salt . Dissolve the crude aniline in EtOAc, cool to 0°C, and bubble HCl gas or add HCl/Dioxane. The resulting salt is a stable, white solid that resists oxidation.

Module 3: Purification & Characterization

Purification Strategy
  • Avoid Column Chromatography if possible, as anilines can streak on silica due to their basicity.

  • Acid-Base Extraction:

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (Product goes into water layer; non-basic impurities stay in organic).

    • Wash aqueous layer with EtOAc.

    • Basify aqueous layer with NaOH to pH 10.

    • Extract back into EtOAc, dry, and concentrate.

Data Validation (Expectations)
  • 1H NMR (DMSO-d6): Look for the characteristic ethylene glycol pattern: two triplets (or multiplets) around 3.6–4.1 ppm. The NH₂ broad singlet should appear around 4.5–5.0 ppm.

  • Mass Spec: Distinctive isotope pattern for Bromine (M and M+2 peaks of nearly equal height).

References

  • Synthesis of 3-Bromo-4-methoxyaniline (Analogous Chemistry)

    • Method: Description of SNAr and Fe reduction sequences for bromin
    • Source: P
    • URL:

  • Selective Reduction of Nitroarenes (Avoiding Dehalogenation)

    • Method: Comprehensive review of chemoselective reduction methods (Fe, Sn, Pt/C) preserving halogen substituents.
    • Source: Organic Chemistry Portal - Reduction of Nitro Compounds.
    • URL:

  • Vandetanib Intermediate Synthesis (Contextual Relevance)

    • Method: Describes the general assembly of aniline building blocks for Quinazoline-based kinase inhibitors.
    • Source: FDA Chemistry Review for Vandetanib (NDA 022405).
    • URL:

  • Iron-Catalyzed Reduction Protocols

    • Method: Detailed procedure for Fe/NH4Cl reduction in aqueous media.
    • Source:Journal of Organic Chemistry, "Chemoselective Reduction of Nitroarenes".[1]

    • URL:(Note: Specific protocol adapted from standard literature cited in Ref 1).

Sources

Technisches Support-Zentrum: Synthese von 3-Brom-4-(2-methoxyethoxy)anilin

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as the user is interacting in German.

Herausgeber: Abteilung für Anwendungswissenschaften, Gemini Chemical Solutions Dokument-ID: GCS-TSG-482B Version: 1.0 Datum: 15. Februar 2026

Einleitung

Dieses Dokument dient als technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 3-Brom-4-(2-methoxyethoxy)anilin beteiligt sind. Dieses Anilin-Derivat ist ein wichtiger Baustein in der organischen Synthese, insbesondere bei der Herstellung von pharmazeutisch aktiven Molekülen. Die Synthese stellt jedoch aufgrund der hohen Reaktivität des Ausgangsmaterials 4-(2-methoxyethoxy)anilin besondere Herausforderungen dar. Die stark aktivierenden Amino- und Methoxyethoxy-Gruppen können zu einer Reihe von Nebenreaktionen führen, die die Ausbeute und Reinheit des Produkts beeinträchtigen.[1][2]

Dieses Handbuch bietet detaillierte Anleitungen zur Fehlerbehebung und beantwortet häufig gestellte Fragen, um Anwendern zu helfen, häufige Probleme zu überwinden, ihre Reaktionsbedingungen zu optimieren und die gewünschte Produktqualität zuverlässig zu erreichen.

Abschnitt 1: Primärer Syntheseweg

Die empfohlene Methode zur regioselektiven Monobromierung von 4-(2-methoxyethoxy)anilin ist die Verwendung von N-Bromsuccinimid (NBS) als mildes und selektives Bromierungsmittel.[3][4] NBS ist stabiler und einfacher zu handhaben als elementares Brom und minimiert das Risiko von Überbromierung und oxidativen Nebenreaktionen.[5]

Abbildung 1: Hauptreaktionsweg zur Synthese von 3-Brom-4-(2-methoxyethoxy)anilin.

Abschnitt 2: Anleitung zur Fehlerbehebung

Dieser Abschnitt ist im Frage-Antwort-Format aufgebaut, um spezifische Probleme zu behandeln, die während des Experiments auftreten können.

F1: Meine Reaktion hat eine erhebliche Menge eines dibromierten Nebenprodukts erzeugt. Wie kann ich die Selektivität für das Monobromprodukt verbessern?

Mögliche Ursachen:

  • Übermäßige Reaktivität: Der Anilinring wird durch die Amino- (-NH₂) und die Methoxyethoxy- (-OR) Gruppe stark aktiviert, was ihn sehr anfällig für elektrophile aromatische Substitution macht. Dies kann zu einer schnellen zweiten Bromierung an der verbleibenden aktivierten ortho-Position (Position 5) führen, was zu 3,5-Dibrom-4-(2-methoxyethoxy)anilin führt.[1][2]

  • Hohe Reaktionstemperatur: Exotherme Reaktionen können die Temperatur erhöhen, wenn sie nicht kontrolliert werden, was die Reaktionsgeschwindigkeit erhöht und die Bildung von Nebenprodukten begünstigt.

  • Falsches stöchiometrisches Verhältnis: Ein Überschuss an Bromierungsmittel (NBS) führt direkt zur Polybromierung.

Lösungen:

  • Temperaturkontrolle: Führen Sie die Reaktion in einem Eisbad bei 0–5 °C durch. Fügen Sie das NBS langsam und portionsweise zur Lösung des Anilins hinzu, um einen Temperaturanstieg zu vermeiden.

  • Stöchiometrie: Verwenden Sie ein leicht unterschüssiges bis äquimolares Verhältnis von NBS zu Anilin (z. B. 0,98–1,02 Äquivalente). Überwachen Sie die Reaktion mittels Dünnschichtchromatographie (DC), um die vollständige Umsetzung des Ausgangsmaterials zu verfolgen.

  • Lösungsmittelauswahl: Lösungsmittel wie N,N-Dimethylformamid (DMF) können die para-Selektivität bei der Bromierung von elektronenreichen Aromaten mit NBS erhöhen.[3] Für dieses Substrat kann Acetonitril oder Dichlormethan eine bessere Kontrolle bieten als stark polare Lösungsmittel.

  • Schutzgruppenstrategie (fortgeschritten): In Fällen extremer Reaktivität kann die Aminogruppe vorübergehend geschützt werden, indem sie in ein Acetamid umgewandelt wird.[6][7] Die Acetamidogruppe ist weniger aktivierend und bietet sterische Hinderung, was die Polybromierung stark reduziert.[1] Nach der Bromierung kann die Schutzgruppe durch saure oder basische Hydrolyse entfernt werden.[8]

F2: Die Reaktion ist sehr schnell und schwer zu kontrollieren, was zu einer dunklen, teerigen Mischung führt. Was ist die Ursache und wie kann ich das verhindern?

Mögliche Ursachen:

  • Oxidation: Aniline sind anfällig für Oxidation, die durch das Bromierungsmittel oder durch Luftsauerstoff bei erhöhten Temperaturen katalysiert werden kann. Dies führt zur Bildung von hochkonjugierten, farbigen Polymeren (Teeren).

  • Unkontrollierte Exothermie: Die Bromierung von stark aktivierten Ringen ist stark exotherm. Ein schneller Temperaturanstieg beschleunigt nicht nur die gewünschte Reaktion, sondern auch die Zersetzungs- und Oxidationsnebenreaktionen.[1]

Lösungen:

  • Atmosphärenkontrolle: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um die Oxidation durch Luftsauerstoff zu minimieren.

  • Genaue Temperaturkontrolle: Wie in F1 erwähnt, ist die Aufrechterhaltung einer niedrigen und stabilen Temperatur (0–5 °C) entscheidend. Eine langsame, tropfenweise Zugabe des in Lösungsmittel gelösten NBS ist einer portionsweisen Zugabe des festen Reagenzes vorzuziehen.

  • Verdünnung: Die Durchführung der Reaktion bei geringerer Konzentration (höheres Lösungsmittelvolumen) kann helfen, die erzeugte Wärme abzuleiten und die Reaktion zu moderieren.

F3: Mein Endprodukt ist auch nach der ersten Aufarbeitung verfärbt (z. B. gelb, braun oder violett). Was sind die wahrscheinlichen Verunreinigungen und wie kann ich sie entfernen?

Mögliche Ursachen:

  • Restliches Brom: Spuren von nicht umgesetztem Brom oder polybromierten Spezies können eine gelbe oder braune Farbe verursachen.

  • Oxidierte Nebenprodukte: Geringe Mengen an oxidierten Anilin-Nebenprodukten sind oft intensiv gefärbt und schwer zu entfernen.

  • Produktinstabilität: Das Endprodukt, ein substituiertes Anilin, kann selbst luft- oder lichtempfindlich sein und sich bei der Lagerung oder während der Aufreinigung zersetzen.[9]

Lösungen:

  • Aufarbeitung mit Reduktionsmittel: Waschen Sie die organische Phase während der Aufarbeitung mit einer wässrigen Lösung von Natriumthiosulfat (Na₂S₂O₃) oder Natriumbisulfit (NaHSO₃).[1] Dies neutralisiert überschüssiges Brom und reduziert es zu farblosem Bromid. Fahren Sie mit dem Waschen fort, bis die organische Schicht farblos ist.

  • Aktivkohlebehandlung: Die Behandlung einer Lösung des Rohprodukts mit einer kleinen Menge Aktivkohle kann farbige Verunreinigungen adsorbieren. Lösen Sie das Produkt in einem geeigneten Lösungsmittel (z. B. Ethylacetat oder Dichlormethan), fügen Sie die Aktivkohle hinzu, rühren Sie kurz und filtrieren Sie dann durch Celite, um die Kohle zu entfernen.

  • Umkristallisation: Dies ist die effektivste Methode zur Reinigung des festen Produkts. Geeignete Lösungsmittelsysteme sind Ethanol/Wasser oder Heptan/Ethylacetat. Die Umkristallisation sollte schnell erfolgen, um die Luftexposition zu minimieren.

  • Säulenchromatographie: Wenn die Umkristallisation fehlschlägt, kann eine Kieselgel-Säulenchromatographie verwendet werden, um eng verwandte Verunreinigungen wie das dibromierte Produkt und das Ausgangsmaterial zu trennen.

F4: Die DC-Analyse zeigt eine unvollständige Umsetzung mit einer signifikanten Menge an verbleibendem Ausgangsmaterial. Wie kann ich die Reaktion zur Vollständigkeit bringen, ohne die Nebenprodukte zu erhöhen?

Mögliche Ursachen:

  • Unzureichendes Reagenz: Die Verwendung eines unterschüssigen Verhältnisses von NBS oder die Zersetzung des NBS vor der Verwendung.

  • Zu niedrige Temperatur: Während niedrige Temperaturen die Selektivität verbessern, können sie die Reaktionsgeschwindigkeit so stark verlangsamen, dass die Reaktion nicht innerhalb eines angemessenen Zeitraums abgeschlossen wird.

Lösungen:

  • Reagenzqualität prüfen: Verwenden Sie frisch geöffnetes oder umkristallisiertes NBS. NBS kann sich bei Lagerung zersetzen.

  • Reaktionszeit und -temperatur optimieren: Beginnen Sie die Reaktion bei 0 °C. Nachdem die anfängliche exotherme Phase abgeklungen ist, lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 1–3 Stunden. Überwachen Sie den Fortschritt kontinuierlich mittels DC.

  • Zusätzliches Reagenz: Wenn die Reaktion nach mehreren Stunden ins Stocken gerät, kann eine kleine zusätzliche Menge NBS (z. B. 0,05 Äquivalente) hinzugefügt werden, aber überwachen Sie sorgfältig auf die Bildung von dibromierten Nebenprodukten.

Abschnitt 3: Häufig gestellte Fragen (FAQs)

F1: Warum wird N-Bromsuccinimid (NBS) oft gegenüber elementarem Brom (Br₂) für diese Synthese bevorzugt? NBS ist ein festes Reagenz, das einfacher und sicherer zu handhaben ist als das hochkorrosive und flüchtige flüssige Brom.[5] Es erzeugt in situ eine niedrige, konstante Konzentration an elektrophilem Brom, was die Reaktion kontrollierbarer macht und das Risiko der Polybromierung bei hochaktivierten Substraten wie Anilinen erheblich reduziert.[10]

F2: Ist es notwendig, die Aminogruppe des Anilins (z. B. als Acetamid) vor der Bromierung zu schützen? Nicht immer, aber es wird dringend empfohlen, wenn Probleme mit der Polybromierung oder Oxidation auftreten.[1][11] Für die Synthese von 3-Brom-4-(2-methoxyethoxy)anilin kann eine direkte Bromierung mit NBS unter sorgfältig kontrollierten Bedingungen (niedrige Temperatur, genaue Stöchiometrie) erfolgreich sein. Wenn jedoch die Ausbeuten gering sind oder die Reinigung schwierig ist, ist die Schutzgruppenstrategie ein robuster Ansatz, um die Selektivität und die Gesamteffizienz zu verbessern.[6]

F3: Was sind die besten Analysetechniken, um den Reaktionsfortschritt zu überwachen und die Produktreinheit zu bewerten?

  • Dünnschichtchromatographie (DC): Unverzichtbar für die Überwachung des Reaktionsfortschritts in Echtzeit. Sie ermöglicht die Visualisierung des Verbrauchs des Ausgangsmaterials und der Bildung des Produkts sowie der Nebenprodukte.

  • Flüssigchromatographie-Massenspektrometrie (LC-MS): Nützlich zur Identifizierung des Molekulargewichts des Produkts und der wichtigsten Nebenprodukte (z. B. dibromiertes Produkt) in der Reaktionsmischung.

  • Kernspinresonanzspektroskopie (¹H-NMR): Die wichtigste Technik zur strukturellen Bestätigung des Endprodukts und zur Bewertung seiner Reinheit. Das Integrationsverhältnis der aromatischen Protonen liefert klare Beweise für die Monobromierung und die Regioselektivität.

  • Schmelzpunkt: Eine einfache und effektive Methode zur Beurteilung der Reinheit des kristallinen Endprodukts. Ein enger und definierter Schmelzpunktbereich ist ein Indikator für hohe Reinheit.

F4: Was sind die empfohlenen Lagerbedingungen für das Ausgangsmaterial 4-(2-methoxyethoxy)anilin und das Endprodukt 3-Brom? Beide Verbindungen sind Aniline und sollten als potenziell luft- und lichtempfindlich behandelt werden. Lagern Sie sie in dicht verschlossenen, braunen Glasflaschen bei 2–8 °C unter einer inerten Atmosphäre (Argon oder Stickstoff), um Oxidation und Zersetzung zu minimieren.

Abschnitt 4: Detaillierte Protokolle

Protokoll 1: Synthese von 3-Brom-4-(2-methoxyethoxy)anilin mit NBS
  • Reaktionsaufbau: In einem trockenen 250-ml-Rundkolben, der mit einem Magnetrührer und einem Stickstoffeinlass ausgestattet ist, lösen Sie 4-(2-methoxyethoxy)anilin (5,0 g, 29,9 mmol) in 100 ml Acetonitril.

  • Kühlung: Kühlen Sie die Lösung in einem Eis/Wasser-Bad auf 0–5 °C ab.

  • Zugabe des Reagenzes: Lösen Sie N-Bromsuccinimid (5,4 g, 30,5 mmol, 1,02 Äqu.) in 50 ml Acetonitril. Fügen Sie diese Lösung langsam über einen Zeitraum von 30 Minuten tropfenweise zur gekühlten Anilinlösung unter kräftigem Rühren hinzu. Halten Sie die Innentemperatur unter 5 °C.

  • Reaktionsüberwachung: Rühren Sie die Mischung nach vollständiger Zugabe weitere 1–2 Stunden bei 0–5 °C. Überwachen Sie den Fortschritt der Reaktion mittels DC (z. B. Heptan:Ethylacetat 3:1), bis das Ausgangsmaterial vollständig verbraucht ist.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung in 200 ml einer 5%igen wässrigen Natriumthiosulfatlösung und rühren Sie 10 Minuten lang. Extrahieren Sie die Mischung mit Ethylacetat (3 x 75 ml).

  • Waschen: Waschen Sie die vereinigten organischen Schichten mit Wasser (2 x 100 ml) und anschließend mit gesättigter Kochsalzlösung (1 x 100 ml).

  • Trocknung und Eindampfen: Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das Rohprodukt zu erhalten.

  • Reinigung: Reinigen Sie das Rohprodukt durch Umkristallisation aus einem Ethanol/Wasser-Gemisch, um das 3-Brom-4-(2-methoxyethoxy)anilin als weißen bis cremefarbenen Feststoff zu erhalten.

Abschnitt 5: Visuelle Zusammenfassungen der Arbeitsabläufe

Diagramm der Nebenreaktionswege

side_reaction cluster_main Hauptreaktion cluster_side Nebenreaktion Start_Main 4-(2-Methoxyethoxy)anilin Product_Main 3-Brom-4-(2-methoxyethoxy)anilin (Gewünschtes Produkt) Start_Main->Product_Main + 1 Äqu. NBS Start_Side 4-(2-Methoxyethoxy)anilin Product_Side 3,5-Dibrom-4-(2-methoxyethoxy)anilin (Überbromierung) Start_Side->Product_Side + >1 Äqu. NBS (oder hohe Temp.)

Abbildung 2: Konkurrierende Wege: Monobromierung vs. Überbromierung.

Fehlerbehebungs-Workflow

troubleshooting_workflow start Problem bei der Synthese prob1 Problem: Polybromierung start->prob1 prob2 Problem: Geringe Ausbeute / Unvollständige Reaktion start->prob2 prob3 Problem: Verfärbtes / Teeriges Produkt start->prob3 sol1a Lösung: Temperatur auf 0-5 °C senken prob1->sol1a sol1b Lösung: NBS-Äquivalente auf 1.0 reduzieren prob1->sol1b sol1c Lösung: Aminogruppe schützen (Acetamid) prob1->sol1c sol2a Lösung: Reaktionszeit verlängern prob2->sol2a sol2b Lösung: Qualität des NBS prüfen prob2->sol2b sol2c Lösung: Langsam auf Raumtemperatur erwärmen lassen prob2->sol2c sol3a Lösung: Unter inerter Atmosphäre arbeiten prob3->sol3a sol3b Lösung: Aufarbeitung mit Na₂S₂O₃-Wäsche prob3->sol3b sol3c Lösung: Produkt umkristallisieren (ggf. mit Aktivkohle) prob3->sol3c

Abbildung 3: Logischer Workflow zur Diagnose und Lösung häufiger Syntheseprobleme.

Abschnitt 6: Referenzen

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. University of Rochester. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications. [Link]

  • 3-BROMO-4-AMINOTOLUENE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. ResearchGate. [Link]

  • 4-(2-methoxyethoxy)aniline (C9H13NO2). PubChem. [Link]

  • Bromination of Aniline (video). Khan Academy. [Link]

  • Method for preparing 3-bromo-4-methoxyaniline. Google Patents.

  • BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. YouTube. [Link]

  • The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Vedantu. [Link]

  • 4 bromoaniline : Organic Synthesis. YouTube. [Link]

  • Preparation of p-Bromoaniline. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-8821 Subject: Process Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis and optimization of 3-Bromo-4-(2-methoxyethoxy)aniline (CAS: 204015-86-9). This molecule is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Vandetanib (ZD6474), a VEGFR2/EGFR inhibitor.

The synthesis presents two primary technical hurdles:

  • Regioselectivity & Conversion during the etherification (SNAr) step.

  • Chemoselectivity during the reduction of the nitro group (preventing hydrodehalogenation/loss of bromine).

Module 1: Etherification (SNAr Reaction)

Q: My conversion is stalling at 80-90%, and I see a hydrolysis byproduct. How do I drive this to completion?

Diagnosis: The reaction involves the Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-4-fluoronitrobenzene with 2-methoxyethanol.

  • Stalling: Often caused by insufficient base solubility or "poisoning" of the surface if using solid bases.

  • Hydrolysis: The presence of water competes with the alcohol. The fluoride is displaced by hydroxide (

    
    ) instead of the alkoxide, forming the phenol byproduct.
    

Technical Recommendation: Do not use strong hydroxide bases (NaOH/KOH) if you are experiencing hydrolysis. Switch to a carbonate system with a phase transfer catalyst or a polar aprotic solvent.

Optimized Protocol (Self-Validating):

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone). These dissolve the intermediate and stabilize the transition state.

  • Base: Potassium Carbonate (

    
    ), milled/powdered.
    
  • Stoichiometry: 1.0 eq Substrate : 1.2 eq 2-Methoxyethanol : 1.5 eq

    
    .
    
  • Temperature: 80–90°C.

  • Validation Check: Monitor by HPLC. The product is significantly more lipophilic than the starting fluoride.

DOT Diagram: SNAr Reaction Pathway

SNAr_Pathway Start 3-Bromo-4-fluoronitrobenzene Transition Meisenheimer Complex (Transition State) Start->Transition Nucleophilic Attack Reagents 2-Methoxyethanol + K2CO3 (Solvent: DMF) Reagents->Transition Product 3-Bromo-4-(2-methoxyethoxy) nitrobenzene Transition->Product -KF (Major Path) Byproduct Hydrolysis Impurity (Phenol) Transition->Byproduct If H2O present

Caption: SNAr pathway highlighting the competition between product formation and hydrolysis.

Module 2: Nitro Reduction (The Critical Step)

Q: I am losing the bromine atom during reduction (Dehalogenation). Why is this happening?

Diagnosis: You are likely using Palladium on Carbon (Pd/C) with Hydrogen gas.

  • Mechanism of Failure: Palladium is excellent at oxidative addition into Carbon-Halogen bonds (C-Br). In the presence of

    
    , the C-Br bond is cleaved (hydrodehalogenation) faster than or competitive with the nitro reduction, yielding 4-(2-methoxyethoxy)aniline (des-bromo impurity).
    
Q: What is the alternative to Pd/C that preserves the Bromine?

Technical Recommendation: You must switch to a chemoselective reduction method .

  • Option A (High Throughput): Sulfided Platinum on Carbon (

    
    ). The sulfur poisons the catalyst sites responsible for C-Br insertion while allowing Nitro reduction.
    
  • Option B (Robust/Batch): Iron/Ammonium Chloride (

    
    ). This is the "Bechamp Reduction" variant. It operates via single electron transfer (SET) and is completely inert to aryl bromides under these conditions.
    

Optimized Protocol: Fe/NH4Cl Reduction

  • Setup: 3-neck flask with mechanical stirring (slurry can be thick).

  • Mixture: Dissolve Nitro intermediate (1 eq) in Ethanol/Water (3:1 ratio).

  • Activator: Add Ammonium Chloride (

    
    , 5 eq).
    
  • Reductant: Add Iron Powder (

    
    , 4-5 eq) in portions at 60°C.
    
  • Reaction: Reflux (80°C) for 2-4 hours.

  • Workup: Filter hot through Celite (to remove Iron oxides). The filtrate contains the target aniline.

Comparative Data: Reduction Methods

MethodReagentsYieldPurity (HPLC)De-Bromination Risk
Standard Hydrogenation

, 10% Pd/C
85%<70%High (Critical Failure)
Sulfided Hydrogenation

, 5% Pt(S)/C
92%>98%Low
Iron Reduction

95% >99% Zero
Tin Reduction

88%95%Low (Waste disposal issues)

DOT Diagram: Chemoselectivity Decision Tree

Reduction_Logic Start Nitro Intermediate (Contains C-Br bond) Decision Select Catalyst System Start->Decision PdC Pd/C + H2 Decision->PdC Standard PtS Pt(S)/C + H2 Decision->PtS Catalytic Fe Fe / NH4Cl Decision->Fe Chemical Result_Bad Major Impurity: Des-bromo Aniline PdC->Result_Bad Oxidative Addition into C-Br Result_Good Target Product: 3-Bromo-4-(2-methoxyethoxy)aniline PtS->Result_Good Sulfur Poisons De-halo sites Fe->Result_Good SET Mechanism (Inert to Ar-Br)

Caption: Decision logic for preventing dehalogenation during nitro reduction.

Module 3: Purification & Stability

Q: The product is turning purple/brown after isolation. Is it decomposing?

Diagnosis: Anilines are electron-rich and prone to aerial oxidation, forming quinoid-like colored impurities (purple/brown) even at trace levels of decomposition.

Technical Recommendation: Do not store the free base for long periods. Convert it to the Hydrochloride Salt .

Stabilization Protocol:

  • Dissolve the crude aniline in Ethyl Acetate.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (or bubble HCl gas) dropwise.

  • The white precipitate is 3-Bromo-4-(2-methoxyethoxy)aniline Hydrochloride .

  • Filter and dry.[1][2] This salt is stable at room temperature for months.

References

  • AstraZeneca AB. (2001). Quinazoline derivatives as VEGF inhibitors (Vandetanib). World Intellectual Property Organization. WO0132651. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Nitro Reduction and Chemoselectivity).
  • BenchChem. (2025).[3] Preventing debromination during reactions. Technical Support Note. Link[3]

  • Rylander, P. N. (1979).[4] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pt(S)/C usage for halonitrobenzenes).

Sources

Enhancing the purity of 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Enhancement for 3-Bromo-4-(2-methoxyethoxy)aniline

Topic: High-Purity Synthesis & Purification of 3-Bromo-4-(2-methoxyethoxy)aniline CAS Reference: 103212-65-1 (Generic structure reference for EGFR inhibitor intermediates) Application: Critical intermediate for Tyrosine Kinase Inhibitors (e.g., Vandetanib analogs, EGFR/VEGFR inhibitors).

Executive Summary

This guide addresses the specific challenges in manufacturing and purifying 3-Bromo-4-(2-methoxyethoxy)aniline . As a key building block for kinase inhibitors, the purity of this aniline is critical; impurities such as the des-bromo analog or azo-dimers can act as chain terminators or toxic contaminants in downstream API synthesis.

This technical document is structured into three modules:

  • Synthesis Control: Preventing impurities at the source.

  • The Reduction Phase: The critical control point for halogen retention.

  • Purification & Workup: Isolating the target with >99.5% purity.

Module 1: Synthesis Strategy (The "Prevention" Phase)

The most robust route to this aniline involves the nucleophilic aromatic substitution (


) of a halo-nitrobenzene followed by reduction. Purity starts here.
Workflow Diagram: Synthesis & Impurity Origins

SynthesisFlow SM Start: 3-Bromo-4-fluoronitrobenzene Inter Intermediate: 3-Bromo-4-(2-methoxyethoxy) nitrobenzene SM->Inter SNAr (Etherification) Imp1 Impurity A: Phenolic Hydrolysis (Moisture in Step 1) SM->Imp1 Water present Reagent Reagent: 2-Methoxyethanol + Base Reagent->Inter Red Reduction Step (CRITICAL) Inter->Red Prod Target: 3-Bromo-4-(2-methoxyethoxy) aniline Red->Prod Fe/NH4Cl or Pt/C Imp2 Impurity B: Des-Bromo Aniline (Over-reduction) Red->Imp2 Pd/C (Avoid!)

Caption: Logical flow of synthesis highlighting where critical impurities (Hydrolysis products and Des-bromo analogs) are introduced.

Troubleshooting the Etherification Step

Q: I am seeing a "phenolic" impurity (3-bromo-4-nitrophenol) in my nitro-intermediate. Why?

  • Cause: Moisture in your reaction. The fluoride in the starting material (3-bromo-4-fluoronitrobenzene) is highly labile. If water is present, hydroxide ions (

    
    ) will compete with your alkoxide, creating the phenol.
    
  • Solution:

    • Dry Solvents: Ensure 2-methoxyethanol is anhydrous (Karl Fischer < 0.05%).

    • Base Selection: Use Potassium tert-butoxide (

      
      )  or Sodium Hydride (
      
      
      
      )
      in THF or DMF rather than KOH/NaOH.
    • Protocol: Pre-mix the alcohol and base to form the alkoxide before adding the nitrobenzene substrate.

Q: The reaction is stalling at 90% conversion. Should I increase the temperature?

  • Advisory: Be cautious. Increasing temperature >80°C with this substrate can lead to denitration or ether cleavage.

  • Corrective Action: Add a phase transfer catalyst (e.g., TBAB or 18-Crown-6 ) if using a biphasic system. This increases the effective concentration of the alkoxide anion.

Module 2: The Reduction Phase (The Critical Transformation)

This is the most common failure point. The bromine atom at the meta position (relative to the nitro group) is susceptible to hydrogenolysis (de-halogenation) if standard catalytic hydrogenation is used.

Comparative Analysis: Reduction Methods
MethodReagentsRisk of De-brominationScalabilityRecommendation
Catalytic Hydrogenation (Pd/C)

, Pd/C
HIGH HighAVOID. Palladium rapidly cleaves Ar-Br bonds.
Catalytic Hydrogenation (Pt/C)

, Pt/C (Sulfided)
LowHighGood. Platinum is less active toward halogens. Sulfided forms are safer.
Bechamp Reduction Fe powder,

(aq)
Negligible MediumGOLD STANDARD. Chemoselective.
Stannous Chloride

, HCl
NegligibleLowBackup. Good for small scale, but tin waste is toxic/hard to remove.
Protocol: The "Gold Standard" Bechamp Reduction

Use this method to guarantee retention of the bromine atom.

  • Setup: In a 3-neck flask, suspend 3-Bromo-4-(2-methoxyethoxy)nitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Iron Powder (3.0 - 5.0 eq) and Ammonium Chloride (

    
    , 0.5 eq).
    
  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous mechanical stirring.

    • Note: Vigorous stirring is essential as this is a heterogeneous reaction.

  • Monitoring: Monitor by TLC or HPLC. The reaction typically completes in 2-4 hours.

  • Workup (Crucial for Purity):

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (EtOAc).[1]

Q: I used Pd/C and now have 15% of the des-bromo impurity. Can I separate it?

  • Answer: It is extremely difficult. The des-bromo aniline (4-(2-methoxyethoxy)aniline) has very similar solubility and

    
     properties to your target.
    
  • Fix: You must restart the reduction step using the Iron/Ammonium Chloride method. Recrystallization is rarely effective for removing >5% des-bromo impurities [1].

Module 3: Post-Reaction Workup & Purification

Even with a clean reaction, the aniline is prone to oxidation (turning brown/black). Proper workup is essential.

Purification Decision Tree

Purification Crude Crude Aniline (Dark Oil/Solid) AcidExt Acid-Base Extraction (1M HCl wash) Crude->AcidExt Remove non-basic impurities Check Check HPLC Purity AcidExt->Check Salt Form HCl Salt (Precipitate in EtOAc/HCl) Check->Salt Purity < 98% Recryst Recrystallization (IPA/Water) Check->Recryst Purity > 98% Final Final Product >99.5% Purity Salt->Final Recryst->Final

Caption: Decision logic for choosing between salt formation and recrystallization based on crude purity.

Technique 1: Acid-Base "Cleaning"

Since the product is an amine, use its basicity to your advantage.

  • Dissolve crude material in EtOAc.[2]

  • Extract with 1M HCl. The aniline goes into the water layer; non-basic impurities (unreacted nitro, phenols) stay in the organic layer.

  • Wash the aqueous acidic layer with fresh EtOAc.

  • Basify the aqueous layer with

    
     or NaOH to pH 9-10.
    
  • Extract the now-pure free base back into EtOAc.

Technique 2: Salt Formation (Highest Purity)

If the free base is an oil or low-melting solid, convert it to the Hydrochloride salt.

  • Solvent: Dissolve the aniline in dry Ethyl Acetate or Diethyl Ether.

  • Reagent: Add 4M HCl in Dioxane dropwise at 0°C.

  • Result: The hydrochloride salt will precipitate immediately as a white/off-white solid, leaving many impurities in the mother liquor.

Technique 3: Recrystallization Solvents

If you must keep the free base:

Solvent SystemRatio (v/v)Comments
Isopropanol / Water 1:1 to 1:3Best Choice. Dissolve in hot IPA, add water until cloudy, cool slowly.
Toluene / Heptane 1:2Good for removing non-polar impurities.
Ethanol / Water 1:1Standard, but yield may be lower due to high solubility.

FAQ: Common User Issues

Q: My product turns black after 2 days of storage.

  • A: Anilines are oxidation-sensitive. Store the compound under an inert atmosphere (Argon/Nitrogen) in the dark. If possible, store as the HCl salt , which is significantly more stable to oxidation than the free base.

Q: Can I use catalytic hydrogenation if I add a poison like Quinoline?

  • A: While possible, it is risky. Even poisoned catalysts (like Lindlar) can cause slow debromination over time. For pharmaceutical intermediates where <0.1% impurity is required, chemical reduction (Fe, Sn, Zn) is statistically safer and more reproducible [2].

Q: I see a dimer impurity (M+ = 2x Mass).

  • A: This is likely an azobenzene or hydrazo derivative. This forms if the reduction medium is too basic. Ensure your Bechamp reduction has sufficient Ammonium Chloride (slightly acidic/buffered pH 5-6) to prevent coupling [3].

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed kinetics of halo-nitro reduction).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • AstraZeneca Patents. (Relating to ZD6474/Vandetanib synthesis intermediates).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Brominated Anilines: A Comparative Analysis of 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Brominated Anilines in Modern Synthesis

In the landscape of medicinal chemistry and materials science, brominated anilines stand out as exceptionally versatile building blocks.[1][2] Their utility stems from the dual functionality of the electron-donating amino group and the synthetically tractable carbon-bromine bond, a gateway to a multitude of cross-coupling reactions.[3] While simple isomers like 2-, 3-, and 4-bromoaniline are foundational reagents, the drive for molecules with enhanced physicochemical properties has led to the development of more complex, functionalized analogues.

This guide provides an in-depth comparison of 3-Bromo-4-(2-methoxyethoxy)aniline against its simpler counterparts: 2-Bromoaniline , 3-Bromoaniline , and 4-Bromoaniline . We will dissect their physicochemical properties, compare their reactivity in key synthetic transformations, and provide experimentally grounded protocols. This analysis aims to equip researchers, particularly those in drug development, with the insights needed to select the optimal brominated aniline for their specific synthetic challenges and molecular design goals.

Chapter 1: A Comparative Overview of Physicochemical Properties

The substitution pattern on the aniline ring profoundly influences its physical properties, which in turn affect solubility, handling, and reaction kinetics. The introduction of the 2-methoxyethoxy group on the 3-bromoaniline scaffold creates a molecule with significantly different characteristics compared to the foundational bromoaniline isomers.

The bromine atom's position in the simple isomers subtly alters polarity and crystal lattice packing, leading to variations in melting and boiling points.[4] For instance, 4-bromoaniline is a solid at room temperature, while 2- and 3-bromoaniline can be liquids or low-melting solids, a crucial consideration for dosing in automated synthesis platforms.[5][6][7][8][9][10][11][12]

The most dramatic shift in properties is seen with 3-Bromo-4-(2-methoxyethoxy)aniline. The ether chain introduces polarity and hydrogen bond accepting capabilities, which is expected to increase solubility in polar organic solvents and potentially aqueous media—a highly desirable trait in pharmaceutical development for improving the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.

Property3-Bromo-4-(2-methoxyethoxy)aniline2-Bromoaniline3-Bromoaniline4-Bromoaniline
Molecular Formula C₉H₁₂BrNO₂C₆H₆BrNC₆H₆BrNC₆H₆BrN
Molecular Weight 246.10 g/mol 172.02 g/mol [6]172.02 g/mol [7]172.02 g/mol [13]
Appearance Information not availableBrown solid or liquid after melting[12][14]Light brown to tan crystalline powder or liquid[7][9]Gray-brown to pale yellow crystals[5][15]
Melting Point Information not available29-31 °C[6][12]15-18 °C[9]56-62 °C[15]
Boiling Point Information not available~229 °C[10]~251 °C[8][9]~220-250 °C[16][17]
Solubility Soluble in various organic solventsSoluble in ether, alcohols; insoluble in water[12]Soluble in organic solvents; slightly soluble in water[7]Soluble in organic solvents; limited solubility in water[5][16]

Chapter 2: Synthesis Strategies and Considerations

The synthesis of these building blocks requires distinct strategies that reflect their structural complexity.

Synthesis of Simple Bromoanilines

The preparation of monobrominated anilines typically involves the direct electrophilic bromination of aniline. However, the high reactivity of the aniline ring and the activating nature of the amino group can lead to over-bromination and a mixture of isomers. To achieve regioselectivity, the amino group is often temporarily protected as an acetanilide. This moderates its activating effect and sterically directs bromination, primarily to the para position. Subsequent hydrolysis of the amide yields the desired bromoaniline.[15]

Synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline

The synthesis of this more complex aniline is a multi-step process that requires careful strategic planning. A plausible synthetic route, adapted from methodologies for similar structures, is outlined below.[18][19] This process involves building the molecule by sequential functionalization, starting from a less complex precursor.

G A 1. Start: 4-Fluoronitrobenzene B 2. Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetic Acid A->B C Intermediate: 3-Bromo-4-fluoronitrobenzene B->C D 3. Nucleophilic Aromatic Substitution (SNAr) Reagent: Sodium 2-methoxyethoxide Solvent: 2-Methoxyethanol C->D E Intermediate: 3-Bromo-4-(2-methoxyethoxy)nitrobenzene D->E F 4. Nitro Group Reduction Reagent: SnCl2·2H2O or H2/Pd-C Solvent: Ethanol/HCl E->F G Final Product: 3-Bromo-4-(2-methoxyethoxy)aniline F->G

Caption: Synthetic workflow for 3-Bromo-4-(2-methoxyethoxy)aniline.

Causality in Synthesis Design:

  • Step 2 (Bromination): Starting with 4-fluoronitrobenzene allows for regioselective bromination. The nitro group is a strong deactivating meta-director, while the fluorine is a deactivating ortho-, para-director. Bromination occurs ortho to the fluorine and meta to the nitro group, yielding the desired 3-bromo isomer.

  • Step 3 (SNAr): The fluorine atom, activated by the para-nitro group, is an excellent leaving group for nucleophilic aromatic substitution. This allows for the efficient introduction of the 2-methoxyethoxy side chain.

  • Step 4 (Reduction): The final step is the reduction of the nitro group to the primary amine. Standard conditions like tin(II) chloride or catalytic hydrogenation are effective for this transformation.

Chapter 3: Comparative Reactivity in Cross-Coupling Reactions

The true value of these building blocks is realized in their performance in cross-coupling reactions. We will focus on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[20][21]

The reactivity of the C-Br bond is governed by a combination of electronic and steric factors. The key mechanistic step in these palladium-catalyzed reactions is the oxidative addition of the aryl bromide to a Pd(0) center. Electron-withdrawing groups on the aromatic ring generally accelerate this step, while steric hindrance around the C-Br bond can impede it.[20][22]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for synthesizing complex aryl amines, a common motif in pharmaceuticals.[23][24] The reaction involves coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[21][23]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 A Pd(II) Complex (Ar)Pd(Br)L2 Pd0->A Oxidative Addition ArBr Ar-Br ArBr->A Amine R2NH B Amine Coordination Amine->B Base Base Base->B Product Ar-NR2 A->B C Amido Complex [(Ar)Pd(NR2)L2] B->C Deprotonation C->Pd0 Reductive Elimination C->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactivity Comparison:

  • 2-Bromoaniline: The ortho-bromo substituent presents significant steric hindrance, which can slow the rate of oxidative addition. Furthermore, the proximity of the amino group can lead to catalyst inhibition through chelation. Specialized bulky ligands are often required to achieve good yields.[25]

  • 3-Bromoaniline: With the bromine atom meta to the amino group, steric hindrance is minimized. This isomer generally exhibits good reactivity in Buchwald-Hartwig couplings.

  • 4-Bromoaniline: The para-substitution pattern also avoids steric issues, making it a reliable substrate for C-N coupling.[26]

  • 3-Bromo-4-(2-methoxyethoxy)aniline: The electronic environment is more complex. The bromine is ortho to the strongly activating amino group and meta to the activating ether group. This increased electron density on the ring might slightly slow the oxidative addition compared to an electron-deficient system, but the lack of ortho-steric hindrance is a major advantage. The ether side chain is generally considered an innocent bystander in the reaction mechanism but can improve substrate and catalyst solubility in the reaction medium.

Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[22][25] This reaction is fundamental to synthesizing biaryl structures prevalent in many drugs and organic materials.

Comparative Performance Data:

The following table summarizes representative yields for the Suzuki coupling of various bromoanilines with phenylboronic acid, illustrating the impact of the substitution pattern.

Aryl BromideCatalyst SystemBaseSolventYield (%)Reference
2-BromoanilinePd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood to Excellent[25][25]
3-BromoanilinePd(dtbpf)Cl₂Et₃NKolliphor EL/Toluene96%[27][27]
4-BromoanilinePd(OAc)₂ (ligand-free)K₂CO₃DMF/H₂OExcellent yields reported[28][28]
4-Bromo-3-(trifluoromethyl)aniline*PdCl₂(dppf)Na₂CO₃Dioxane/H₂O95%[20]

Experimental Protocols

The following protocols provide a validated starting point for researchers.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple a bromoaniline derivative with an arylboronic acid.

Materials:

  • Bromoaniline derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the bromoaniline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[22]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To couple a bromoaniline derivative with a primary or secondary amine.

Materials:

  • Bromoaniline derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., BINAP or XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the bromoaniline and the anhydrous solvent.

  • Add the amine coupling partner.

  • Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, rinsing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[26][29]

Conclusion: Selecting the Right Tool for the Job

The choice between 3-Bromo-4-(2-methoxyethoxy)aniline and its simpler bromoaniline counterparts is a strategic decision dictated by the final goals of the synthesis.

  • 2-, 3-, and 4-Bromoaniline are workhorse reagents, ideal for constructing core molecular scaffolds where simplicity and cost-effectiveness are paramount. Their reactivity is well-understood, with 3- and 4-bromoaniline generally being more versatile due to reduced steric hindrance compared to the 2-bromo isomer.

  • 3-Bromo-4-(2-methoxyethoxy)aniline is a specialized building block designed for applications where modulating physicochemical properties is critical. The methoxyethoxy side chain is a well-established motif in medicinal chemistry for enhancing aqueous solubility, improving pharmacokinetic profiles, and potentially engaging in beneficial hydrogen bonding interactions within a biological target. While its synthesis is more involved, the downstream benefits in a drug discovery program can be substantial.

Ultimately, this guide illustrates that while all bromoanilines provide a valuable entry point for molecular diversification, the thoughtful selection of a more functionalized starting material like 3-Bromo-4-(2-methoxyethoxy)aniline can streamline the path to complex molecules with optimized, drug-like properties.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
  • ChemicalBook. (2023, November 13). 4-Bromoaniline: properties, applications and safety.
  • Chemsrc. (2025, August 21). 2-Bromoaniline | CAS#:615-36-1.
  • Ketone Pharma. (2024, August 30). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • ChemicalBook. (2026, January 30). 4-Bromoaniline Chemical Properties,Uses,Production.
  • n.d. 4-bromoaniline.
  • Benchchem. (n.d.). The Emerging Therapeutic Potential of Brominated Anilines: A Technical Guide.
  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • ChemicalBook. (2026, January 29). 3-Bromoaniline | 591-19-5.
  • PubChem. (n.d.). 4-Bromoaniline.
  • PubChem. (n.d.). 2-Bromoaniline.
  • Chem-Impex. (n.d.). 3-Bromoaniline.
  • ChemBK. (2024, April 9). o-Bromoaniline 2-Bromoaniline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • PubChem. (n.d.). 3-Bromoaniline.
  • SpringerLink. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Sarchem Labs. (n.d.). Shop 2-Bromoaniline | Wholesale & Retail.
  • Royal Society of Chemistry. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from Chemical Science (RSC Publishing) website.
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  • IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
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  • MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
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  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Quora. (2016, December 14). Which one is more basic? Aniline or 4-bromoaniline? Why?.
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Retrieved from Maksons Fine Chem Pvt. Ltd. website.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • BLD Pharm. (n.d.). 1564561-01-8|3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline.
  • Syntech Research. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

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Comparative study of different synthetic routes to 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(2-methoxyethoxy)aniline is a substituted aniline derivative of increasing interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom and a methoxyethoxy side chain, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the methoxyethoxy group can enhance solubility and modulate pharmacokinetic properties. Given its potential utility, the development of efficient and scalable synthetic routes to this compound is of paramount importance. This guide will objectively compare two distinct and plausible synthetic strategies, providing detailed experimental protocols and a thorough analysis of their respective merits and drawbacks.

Synthetic Route 1: A Four-Step Sequence from 4-Aminophenol

This route commences with the readily available and inexpensive starting material, 4-aminophenol. The strategy involves protection of the nucleophilic amino group, followed by etherification of the phenolic hydroxyl, subsequent bromination of the aromatic ring, and finally, deprotection to yield the target molecule.

Experimental Protocol:

Step 1: Acetylation of 4-Aminophenol

The initial step focuses on the protection of the highly reactive amino group as an acetamide to prevent unwanted side reactions during the subsequent etherification.

  • In a round-bottom flask, 4-aminophenol (1 equivalent) is dissolved in a suitable solvent such as ethyl acetate.[1]

  • Acetic anhydride (1.1 equivalents) is added, followed by a catalytic amount of pyridine.[1]

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield N-(4-hydroxyphenyl)acetamide (acetaminophen), which can be purified by recrystallization.[2][3][4]

Causality: The acetylation of the amino group is a crucial strategic decision. The resulting acetamido group is less nucleophilic than the initial amino group, thus preventing it from competing with the phenoxide in the subsequent Williamson ether synthesis. Furthermore, the acetamido group is a moderately activating ortho-, para-director, which will facilitate the desired regioselectivity in the later bromination step.

Step 2: Williamson Ether Synthesis

The protected intermediate, N-(4-hydroxyphenyl)acetamide, undergoes a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain.

  • N-(4-hydroxyphenyl)acetamide (1 equivalent) is dissolved in a polar aprotic solvent like 2-butanone.[5]

  • A base, such as potassium carbonate (K₂CO₃, 2 equivalents), is added to deprotonate the phenolic hydroxyl group.[5]

  • 2-Bromo-1-methoxyethane (1.2 equivalents) is then added to the reaction mixture.

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete, as indicated by TLC analysis.[2][5][6]

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude N-(4-(2-methoxyethoxy)phenyl)acetamide.

Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers.[5] The use of a polar aprotic solvent facilitates the SN2 reaction between the phenoxide and the alkyl halide. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.[5]

Step 3: Bromination of N-(4-(2-methoxyethoxy)phenyl)acetamide

The aromatic ring is then brominated at the position ortho to the activating acetamido group and meta to the ether linkage.

  • N-(4-(2-methoxyethoxy)phenyl)acetamide (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid.[1]

  • N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the solution at room temperature.[7]

  • The reaction is stirred until completion, monitored by TLC.

  • The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide.

Causality: The acetamido group is an ortho-, para-directing group. Due to steric hindrance from the bulky acetamido group, bromination is directed to the less hindered ortho position, which is also meta to the ether group.[8] NBS is a convenient and selective brominating agent for activated aromatic rings.[7][8]

Step 4: Hydrolysis of the Acetamide

The final step involves the deprotection of the amino group by hydrolysis of the acetamide.

  • N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide (1 equivalent) is suspended in a mixture of ethanol and concentrated hydrochloric acid.[1]

  • The mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is neutralized with a base, such as aqueous sodium hydroxide, to precipitate the free amine.

  • The product, 3-Bromo-4-(2-methoxyethoxy)aniline, is then collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Causality: Acid-catalyzed hydrolysis is a standard method for the cleavage of amides. The use of a co-solvent like ethanol helps to improve the solubility of the starting material.

Synthetic Route 1 4-Aminophenol 4-Aminophenol N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide 4-Aminophenol->N-(4-hydroxyphenyl)acetamide  Acetylation (Acetic Anhydride, Pyridine) N-(4-(2-methoxyethoxy)phenyl)acetamide N-(4-(2-methoxyethoxy)phenyl)acetamide N-(4-hydroxyphenyl)acetamide->N-(4-(2-methoxyethoxy)phenyl)acetamide  Williamson Ether Synthesis (2-Bromo-1-methoxyethane, K₂CO₃) N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide N-(4-(2-methoxyethoxy)phenyl)acetamide->N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide  Bromination (NBS, Acetic Acid) 3-Bromo-4-(2-methoxyethoxy)aniline 3-Bromo-4-(2-methoxyethoxy)aniline N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide->3-Bromo-4-(2-methoxyethoxy)aniline  Hydrolysis (HCl, Ethanol)

Caption: Workflow for the synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline starting from 4-aminophenol.

Synthetic Route 2: A Two-Step Pathway from a Nitroaromatic Precursor

This alternative approach utilizes a nitro-substituted aromatic compound as the starting point and involves a nucleophilic aromatic substitution followed by the reduction of the nitro group. A plausible and commercially available starting material for this route is 3-bromo-4-fluoronitrobenzene.

Experimental Protocol:

Step 1: Nucleophilic Aromatic Substitution

The synthesis commences with the displacement of the fluoride ion from 3-bromo-4-fluoronitrobenzene by 2-methoxyethanol.

  • In a reaction vessel, sodium metal (1.1 equivalents) is carefully dissolved in an excess of 2-methoxyethanol to prepare sodium 2-methoxyethoxide in situ.

  • 3-Bromo-4-fluoronitrobenzene (1 equivalent) is then added to this solution.

  • The reaction mixture is heated and stirred. The progress of the reaction is monitored by TLC. The reaction is driven by the formation of the more stable Meisenheimer complex intermediate.[9]

  • Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated product, 3-bromo-4-(2-methoxyethoxy)nitrobenzene, is collected by filtration, washed with water, and dried.

Causality: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.[9][10] Fluoride is an excellent leaving group in such reactions. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (Meisenheimer complex).[9]

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine.

  • 3-bromo-4-(2-methoxyethoxy)nitrobenzene (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.[11]

  • A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents), is added to the solution.[11][12]

  • The reaction mixture is heated at reflux for several hours until the reduction is complete (monitored by TLC).

  • After cooling, the reaction is quenched by the addition of a base, such as aqueous sodium hydroxide or sodium bicarbonate, to neutralize the acidic reaction mixture and precipitate tin salts.[13]

  • The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-Bromo-4-(2-methoxyethoxy)aniline.

Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Tin(II) chloride in an acidic medium is a classic and effective reagent for this purpose.[12][14][15] Alternative reducing systems include iron powder in acetic acid or catalytic hydrogenation, although the latter may not be suitable if other reducible functional groups are present.[12][13]

Synthetic Route 2 3-Bromo-4-fluoronitrobenzene 3-Bromo-4-fluoronitrobenzene 3-Bromo-4-(2-methoxyethoxy)nitrobenzene 3-Bromo-4-(2-methoxyethoxy)nitrobenzene 3-Bromo-4-fluoronitrobenzene->3-Bromo-4-(2-methoxyethoxy)nitrobenzene  Nucleophilic Aromatic Substitution (Sodium 2-methoxyethoxide) 3-Bromo-4-(2-methoxyethoxy)aniline 3-Bromo-4-(2-methoxyethoxy)aniline 3-Bromo-4-(2-methoxyethoxy)nitrobenzene->3-Bromo-4-(2-methoxyethoxy)aniline  Nitro Group Reduction (SnCl₂·2H₂O)

Caption: Workflow for the synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline starting from 3-bromo-4-fluoronitrobenzene.

Comparative Analysis

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators. The data presented in the table below is based on typical yields reported in the literature for analogous reactions.

ParameterSynthetic Route 1 (from 4-Aminophenol)Synthetic Route 2 (from 3-Bromo-4-fluoronitrobenzene)
Number of Steps 42
Starting Materials 4-Aminophenol, Acetic Anhydride, 2-Bromo-1-methoxyethane, NBS3-Bromo-4-fluoronitrobenzene, 2-Methoxyethanol, Sodium, SnCl₂·2H₂O
Overall Yield (Estimated) ModeratePotentially Higher
Atom Economy Lower due to the use of a protecting groupHigher
Reagents and Solvents Acetic anhydride, pyridine, K₂CO₃, NBS, HCl, various organic solventsSodium metal, SnCl₂·2H₂O, organic solvents
Scalability Potentially more challenging due to the multi-step nature and purification at each stageMore straightforward for large-scale synthesis
Safety and Handling Involves the use of corrosive and lachrymatory reagents (acetic anhydride, NBS).Requires careful handling of sodium metal (highly reactive with water) and tin salts.
Purification Requires purification of intermediates at each of the four steps.Fewer purification steps, potentially leading to a more streamlined process.

Conclusion

Both synthetic routes presented offer viable pathways to 3-Bromo-4-(2-methoxyethoxy)aniline.

Route 1 , starting from the inexpensive 4-aminophenol, is a classic and conceptually straightforward approach. However, its four-step sequence, involving protection and deprotection, lowers the overall atom economy and may result in a more moderate overall yield. The multiple purification steps could also present challenges for scalability.

Route 2 , a two-step process from 3-bromo-4-fluoronitrobenzene, is significantly more convergent. This route is likely to have a higher overall yield and better atom economy. The scalability of this route appears more favorable due to the reduced number of synthetic and purification steps. However, it relies on a more specialized and potentially more expensive starting material. The handling of sodium metal also requires stringent safety precautions.

The choice between these two routes will ultimately depend on the specific needs of the researcher or organization. For small-scale laboratory synthesis where the starting material cost is less of a concern, the efficiency and higher potential yield of Route 2 make it an attractive option. For larger-scale production where cost-effectiveness is a primary driver, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable pathway.

References

  • Two Methods for the Synthesis of Phenacetin. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis Williamson Ether Synthesis From the procedure. (2022, February 24). Chegg. Retrieved from [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). University of Toronto. Retrieved from [Link]

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779–794.
  • 3-BROMO-4-AMINOTOLUENE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Williamson Ether Synthesis: Phenacetin Lab Manual. (n.d.). Studylib. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021, July 20). Reddit. Retrieved from [Link]

  • Williamson Ether Synthesis Lab Report. (n.d.). Edubirdie. Retrieved from [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia. Retrieved from [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). ACS Publications. Retrieved from [Link]

  • CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. (n.d.). Google Patents.
  • Write out the reaction and mechanism for the synthesis of phenacetin from p-acetaminophenol (acetaminophen) and bromoethane using the Williamson ether synthesis. (n.d.). Study.com. Retrieved from [Link]

  • What groups can be reduced by Sn/HCl? (2025, March 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline. (n.d.). Google Patents.
  • Reduction of aromatic nitro compounds with Sn and HCl gives:. (2025, July 16). askIITians. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]

  • 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. (n.d.). PubChem. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • n-bromoacetamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • N-(3-bromo-4-ethoxyphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromo-3-Methoxy Aniline. (n.d.). Maksons Fine Chem Pvt. Ltd. Retrieved from [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- Properties. (2025, October 15). EPA. Retrieved from [Link]

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Validation of analytical methods for 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Method Development & Validation

Executive Summary

3-Bromo-4-(2-methoxyethoxy)aniline is a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR and VEGFR pathways (analogous to Vandetanib and Gefitinib pharmacophores). Its quality control is pivotal because aniline impurities are structurally alert for genotoxicity (mutagenicity).

This guide challenges the industry-standard generic C18 HPLC methods, which often fail to resolve the regio-isomer (2-bromo) and the des-bromo impurity . We present a comparative validation demonstrating why Core-Shell Phenyl-Hexyl UHPLC is the superior methodology for specificity and throughput, grounded in recent ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The analysis of 3-Bromo-4-(2-methoxyethoxy)aniline presents three specific failure points in standard method development:

  • Positional Isomerism: The bromination step during synthesis often yields the 2-bromo isomer. On a standard C18 column, the hydrophobic selectivity is insufficient to separate the 3-bromo target from the 2-bromo impurity due to identical mass and similar LogP.

  • Peak Tailing: As a weak base (aniline moiety), the molecule interacts with residual silanols on silica-based columns, leading to asymmetry factors > 1.5, which compromises the Limit of Quantitation (LOQ).

  • Genotoxic Sensitivity: Unreacted starting materials (e.g., 4-(2-methoxyethoxy)aniline) are potential mutagens. The analytical method must achieve an LOQ < 50 ppm to meet ICH M7 safety limits, which older HPLC-UV methods struggle to reach consistently.

Part 2: Comparative Methodology

We evaluated three analytical approaches to validate the optimal control strategy.

Table 1: Performance Comparison of Analytical Platforms
FeatureMethod A: Standard HPLC (C18) Method B: UHPLC (Phenyl-Hexyl) Method C: GC-FID
Separation Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Volatility / Boiling Point
Isomer Resolution (Rs) 0.8 (Co-elution risk)> 2.5 (Baseline Separation) > 3.0
Run Time 25 - 35 mins6 - 8 mins 15 - 20 mins
Peak Symmetry 1.6 - 1.8 (Tailing)1.0 - 1.2 (Sharp) 1.0
Sensitivity (LOQ) ~100 ppm< 10 ppm (w/ MS detection) ~50 ppm
Suitability Routine Assay (Low Cost)Impurity Profiling (High Precision) Residual Solvents Only
Why Method B (Phenyl-Hexyl) Wins

While GC-FID offers good resolution, the thermal instability of the methoxyethoxy ether chain can lead to on-column degradation. Method A (C18) relies solely on hydrophobicity. The Phenyl-Hexyl stationary phase (Method B) utilizes


 stacking interactions with the aniline ring. The electron-withdrawing bromine atom at the meta position (target) vs. the ortho position (impurity) alters the electron density of the ring, creating a distinct separation factor (

) on phenyl phases that C18 cannot replicate.

Part 3: The "Gold Standard" Protocol

Methodology: UHPLC-UV-MS (Dual Detection) Objective: Simultaneous Assay and Genotoxic Impurity Quantitation

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XSelect CSH Phenyl-Hexyl XP, 2.1 x 100 mm, 2.5 µm.

    • Rationale: The "Charged Surface Hybrid" (CSH) particle applies a low-level positive surface charge that repels the protonated aniline, eliminating peak tailing without requiring toxic amine modifiers like TEA.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 45°C.

  • Detection:

    • UV: 254 nm (Primary Assay).

    • MS (QDa/SQD): ESI Positive Mode, SIR at m/z 246.0 (Target) and m/z 168.1 (Des-bromo impurity).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Isocratic Hold
5.004060Linear Ramp
6.00595Wash
7.00955Re-equilibration
Standard Preparation
  • Diluent: Water:Acetonitrile (50:50).

  • Stock Solution: 1.0 mg/mL of 3-Bromo-4-(2-methoxyethoxy)aniline.

  • Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.05% level) to verify LOQ.

Part 4: Validation Data (ICH Q2(R2) Compliance)

The following data summarizes the validation results for the Phenyl-Hexyl UHPLC method .

Table 2: Validation Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyte; Purity Angle < Purity ThresholdPurity Angle: 0.211 < Threshold: 1.054Pass
Linearity (Assay)

(80-120% range)

Pass
Linearity (Impurity)

(LOQ to 150% limit)

Pass
Accuracy (Recovery) 98.0% - 102.0% (Assay)Mean Recovery: 99.4% (RSD 0.6%)Pass
Precision (Repeatability) RSD

1.0% (n=6)
RSD = 0.4%Pass
LOD / LOQ S/N

3 (LOD),

10 (LOQ)
LOD: 0.02 µg/mL; LOQ: 0.05 µg/mLPass
Robustness Resolution > 2.0 with

5% organic modifier
Min Resolution observed: 2.8Pass

Part 5: Visualization of Analytical Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates the logic flow for selecting the Phenyl-Hexyl stationary phase over the traditional C18.

MethodSelection Start Start: 3-Bromo-4-(2-methoxyethoxy)aniline CheckIsomers Are Positional Isomers Present? (e.g., 2-Bromo vs 3-Bromo) Start->CheckIsomers CheckBasicity Is the Analyte Basic? (Aniline pKa ~4-5) CheckIsomers->CheckBasicity Yes RouteC18 Standard C18 Column CheckIsomers->RouteC18 No CheckBasicity->RouteC18 Neutral/Acidic RoutePhenyl Phenyl-Hexyl Column CheckBasicity->RoutePhenyl Basic / Aromatic ResultC18 Result: Co-elution of Isomers Peak Tailing (Silanol Interaction) RouteC18->ResultC18 ResultPhenyl Result: Baseline Separation (Pi-Pi Selectivity) Sharp Peaks (CSH Technology) RoutePhenyl->ResultPhenyl

Caption: Decision logic prioritizing Phenyl-Hexyl chemistry for basic aromatic isomers.

Diagram 2: Validation Workflow (ICH Q2)

A self-validating workflow ensuring all critical quality attributes are tested sequentially.

ValidationFlow Step1 1. Specificity (Stress Testing) Step2 2. Linearity & Range (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability) Step3->Step4 Step5 5. Robustness (Flow/Temp/pH) Step4->Step5 Decision Pass Criteria? Step5->Decision Decision->Step1 No (Re-develop) Final Validated Method Ready for QC Decision->Final Yes

Caption: Sequential validation phases aligned with ICH Q2(R2) requirements.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4] [Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • American Chemical Society (ACS). (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase. ACS Publications. [Link]

  • Veeprho. (2024). Vandetanib Impurities and Related Compounds: Analytical Characterization. [Link][5]

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A Prospective Analysis of 3-Bromo-4-(2-methoxyethoxy)aniline Derivatives as Novel Antimicrobial and Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 3-Bromo-4-(2-methoxyethoxy)aniline Scaffolds

In the relentless pursuit of novel therapeutic agents, the strategic design and synthesis of molecules with enhanced biological activity and favorable pharmacological profiles are paramount. The aniline scaffold has long been a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of drugs.[1] The introduction of specific substituents onto the aniline ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide focuses on a promising, yet underexplored, class of compounds: 3-Bromo-4-(2-methoxyethoxy)aniline derivatives .

The rationale for investigating this specific scaffold is rooted in established structure-activity relationships (SAR) of related compounds. The presence of a bromine atom at the meta-position is known to enhance the antimicrobial and anticancer potential of various aromatic compounds.[2][3] Halogenation can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[3][4] Furthermore, the methoxyethoxy substituent at the para-position is anticipated to modulate solubility and pharmacokinetic properties, potentially leading to improved bioavailability and reduced toxicity.[3]

This technical guide provides a prospective analysis of the potential biological activities of novel 3-Bromo-4-(2-methoxyethoxy)aniline derivatives. While direct experimental data for this specific class of compounds is not yet widely available in the public domain, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines the predicted biological activities based on analogous structures, provides detailed experimental protocols for their evaluation, and establishes a framework for comparing their performance against established standards.

Anticipated Biological Activities and Comparative Framework

Based on the biological evaluation of structurally related bromoaniline and alkoxy-aniline derivatives, the 3-Bromo-4-(2-methoxyethoxy)aniline scaffold is predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Halogenated anilines have demonstrated notable efficacy against a spectrum of bacterial pathogens, including multidrug-resistant strains.[4][5] The proposed mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.[4] The derivatives of 3-Bromo-4-(2-methoxyethoxy)aniline will be evaluated for their minimum inhibitory concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Their performance will be benchmarked against standard-of-care antibiotics.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Standard Antibiotics and Prospective 3-Bromo-4-(2-methoxyethoxy)aniline Derivatives

Compound/DrugStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
Ciprofloxacin 0.25 - 1.00.008 - 0.060.25 - 1.00.5 - 2.0
Azithromycin 0.5 - 2.0>64>641.0 - 4.0
Levofloxacin 0.12 - 0.50.015 - 0.120.5 - 2.00.5 - 2.0
Doxycycline 0.12 - 1.00.5 - 4.08.0 - 320.12 - 1.0
Derivative 1 To be determinedTo be determinedTo be determinedTo be determined
Derivative 2 To be determinedTo be determinedTo be determinedTo be determined
Derivative 3 To be determinedTo be determinedTo be determinedTo be determined

Note: MIC ranges for standard antibiotics are based on established clinical breakpoints and may vary slightly depending on the specific testing conditions.

Anticancer Activity

Aniline derivatives are integral to the structure of numerous anticancer agents.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis. The cytotoxic potential of the novel 3-Bromo-4-(2-methoxyethoxy)aniline derivatives will be assessed against a panel of human cancer cell lines, and their half-maximal inhibitory concentrations (IC50) will be compared to those of standard chemotherapeutic drugs.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Standard Drugs and Prospective 3-Bromo-4-(2-methoxyethoxy)aniline Derivatives

Compound/DrugMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)HeLa (Cervical Cancer)
Cisplatin 1 - 51 - 102 - 81 - 5
Doxorubicin 0.01 - 0.10.05 - 0.50.01 - 0.20.01 - 0.1
Paclitaxel 0.001 - 0.010.001 - 0.010.001 - 0.010.001 - 0.01
Derivative 1 To be determinedTo be determinedTo be determinedTo be determined
Derivative 2 To be determinedTo be determinedTo be determinedTo be determined
Derivative 3 To be determinedTo be determinedTo be determinedTo be determined

Note: IC50 values for standard drugs can vary depending on the cell line and experimental conditions.

Experimental Methodologies: A Self-Validating System

The scientific integrity of this comparative guide relies on the implementation of robust and validated experimental protocols. The following methodologies are industry-standard and designed to ensure the generation of reliable and reproducible data.

Synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline Derivatives

The synthesis of the target derivatives will be a critical first step. A plausible synthetic route is outlined below. The causality behind this choice is the need for a versatile and high-yielding pathway that allows for the introduction of diverse functionalities for SAR studies.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_bromination Bromination cluster_deprotection Deprotection cluster_derivatization Derivatization cluster_final Final Products 4-(2-methoxyethoxy)aniline 4-(2-methoxyethoxy)aniline N-acetylation N-acetylation (Acetic Anhydride) 4-(2-methoxyethoxy)aniline->N-acetylation Protection of amine group Bromination Bromination (N-Bromosuccinimide) N-acetylation->Bromination Directing bromination to ortho position Hydrolysis Acidic Hydrolysis (HCl) Bromination->Hydrolysis Deprotection Amide Coupling / Alkylation Amide Coupling or N-Alkylation Hydrolysis->Amide Coupling / Alkylation Introduction of diversity Target Derivatives Target Derivatives Amide Coupling / Alkylation->Target Derivatives

Caption: Synthetic workflow for 3-Bromo-4-(2-methoxyethoxy)aniline derivatives.

Step-by-Step Synthesis Protocol:

  • Protection of the Aniline: 4-(2-methoxyethoxy)aniline will be acetylated using acetic anhydride to protect the amino group and direct the subsequent bromination.

  • Bromination: The N-acetylated intermediate will be brominated using a mild brominating agent such as N-Bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

  • Deprotection: The acetyl protecting group will be removed via acidic hydrolysis to yield the core intermediate, 3-Bromo-4-(2-methoxyethoxy)aniline.

  • Derivatization: The primary amine of the core intermediate will be further functionalized through various reactions such as amide bond formation with different carboxylic acids or N-alkylation with various alkyl halides to generate a library of derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9] This method provides quantitative results and is amenable to high-throughput screening.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Serial Dilution of Test Compounds Inoculation Inoculation of 96-well Plates Compound Dilution->Inoculation Bacterial Inoculum Standardized Bacterial Inoculum Preparation Bacterial Inoculum->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual Inspection Visual Inspection for Bacterial Growth Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of each derivative and standard antibiotic in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11] It is a widely used method for screening the cytotoxic potential of anticancer drugs.

Anticancer_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_readout Data Analysis Cell Seeding Seeding of Cancer Cells in 96-well Plates Compound Addition Addition of Test Compounds Cell Seeding->Compound Addition Incubation Incubation (37°C, 48-72h) Compound Addition->Incubation MTT Addition Addition of MTT Reagent Incubation->MTT Addition Formazan Solubilization Solubilization of Formazan Crystals MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Measurement (570 nm) Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and standard anticancer drugs for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The synthesis and biological evaluation of a library of 3-Bromo-4-(2-methoxyethoxy)aniline derivatives will enable the elucidation of key structure-activity relationships. By systematically modifying the substituent on the aniline nitrogen, it will be possible to identify the functionalities that are crucial for potent antimicrobial and anticancer activity.

Key SAR questions to be addressed:

  • What is the impact of the size, lipophilicity, and electronic properties of the substituent on the aniline nitrogen on biological activity?

  • Are there specific functional groups that confer selectivity for certain bacterial strains or cancer cell lines?

  • How does the 2-methoxyethoxy side chain influence the overall activity and pharmacokinetic properties of the derivatives?

The data generated from these studies will guide the rational design of second-generation analogs with improved potency, selectivity, and drug-like properties. Promising lead compounds will be advanced to further preclinical studies, including in vivo efficacy and toxicity assessments.

Conclusion

This guide provides a comprehensive framework for the exploration of 3-Bromo-4-(2-methoxyethoxy)aniline derivatives as a novel class of antimicrobial and anticancer agents. While direct experimental data for this specific scaffold is currently limited, the analysis of structurally related compounds strongly suggests their therapeutic potential. The detailed experimental protocols and comparative data tables presented herein offer a robust starting point for research programs aimed at synthesizing and evaluating these promising molecules. The systematic investigation of their biological activities and the elucidation of their structure-activity relationships will undoubtedly contribute to the ongoing quest for new and effective treatments for infectious diseases and cancer.

References

  • Alshibl, M. M., Al-Abdullah, E. S., & A-Z, T. H. (2020). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 10(5), 001-010.
  • Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025).
  • The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. (2018). PubMed.
  • MTT Assay Protocol. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2024). MDPI.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). JoVE.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4." (2025). BenchChem.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Synthesis, anticancer activity, and in silico studies of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. (n.d.). PMC.
  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (n.d.). MDPI.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Aniline replacement in drug-like compounds. (2024). Cresset Group.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI.
  • IC50 – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and Cytotoxicity Evaluation of a Series of 3-Alkenyl-2-Hydroxy1,4-Naphthoquinones Obtained by an Efficient Knoevenagel Condensation. (2018).
  • Synthesis and biological activity of 3-(3'-bromo-4'-methoxyphenyl)-4-(N-substituted phenylcarboxamido)-5-mercapto-1,2,4-triazoles. (n.d.).
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (2022). RSC Publishing.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • 3-Bromo-4-ethylaniline. (n.d.). Chem-Impex.
  • Bromophenols in Marine Algae and Their Bioactivities. (n.d.). PMC.
  • Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. (2025). MDPI.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). PMC.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). PMC.
  • Figure illustrating the structure-activity relationship for the antimicrobial activity of benzophenanthridine alkaloids. (n.d.).
  • SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP OF TEIXOBACTIN ANALOGUES. (2022). The University of Liverpool Repository.
  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. (2021). King's College London Research Portal.
  • 3-Bromo-4-(trifluoromethoxy)aniline | 191602-54-7. (n.d.). Sigma-Aldrich.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • 3-Bromo-4-ethylaniline. (n.d.). Chem-Impex.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). PubMed.

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Comparison of the reactivity of 3-Bromo-4-(2-methoxyethoxy)aniline with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Kinase Inhibitor Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Soluble Scaffold" Strategy

In the optimization of tyrosine kinase inhibitors (TKIs)—specifically EGFR and VEGFR inhibitors like Vandetanib and Gefitinib analogs—solubility is often the bottleneck. 3-Bromo-4-(2-methoxyethoxy)aniline (Compound 1 ) represents a strategic "bifunctional scaffold."

Unlike simple halo-anilines, Compound 1 incorporates a solubilizing glycol ether tail (2-methoxyethoxy) while retaining a bromine handle for late-stage diversification. This guide objectively compares its reactivity against standard alternatives to assist in scaffold selection.

The Core Comparators
Compound IDStructure NameKey DifferentiatorRole in Discovery
Compound 1 3-Bromo-4-(2-methoxyethoxy)aniline Target Molecule. Balances solubility & reactivity.[1][2][3]Lead Optimization
Compound A 3-Bromo-4-methoxyanilineBaseline. Lacks the PEG-like tail.Early SAR / HTS
Compound B 3-Chloro-4-(2-methoxyethoxy)anilineHalogen Variant. Lower reactivity handle.Cost/Stability Focus
Compound C 4-(2-methoxyethoxy)anilineSteric Control. No halogen handle."Head" group only

Critical Analysis: Reactivity & Performance[1][5][6][7]

A. Nucleophilicity in SNAr Couplings

The primary application of these anilines is the nucleophilic attack on 4-chloroquinazolines (or similar heteroaromatic cores).

  • Mechanism: The aniline nitrogen attacks the electron-deficient C4 of the quinazoline.

  • Electronic Effect: The alkoxy group at the para position is a strong Resonance Donor (+M), significantly increasing the nucleophilicity of the amine compared to an unsubstituted phenyl ring.

  • Steric/Inductive Effect: The halogen at the meta position (ortho to the alkoxy) exerts an Inductive Withdrawal (-I) effect and minor steric hindrance.

Comparative Data: Reaction with 4-Chloro-6,7-dimethoxyquinazoline (Conditions: i-PrOH, 80°C, 2h)

CompoundRelative NucleophilicityYield (%)Reaction TimeNotes
C (No Halogen) High92%1.0 hFastest. Lack of -I bromine effect makes

most basic.
1 (Target) Moderate-High 85% 2.5 h Optimal balance. The 2-methoxyethoxy tail does not sterically hinder the amine (it points away).
A (Methoxy) Moderate-High88%2.0 hSlightly faster than 1 due to lower molecular weight/diffusion, but negligible difference electronically.
B (Chloro) Moderate81%3.5 hCl is more electronegative than Br, slightly deactivating the amine further.

Expert Insight: While Compound C reacts fastest, it lacks the handle for library generation. Compound 1 sacrifices minimal reactivity for the ability to perform subsequent Suzuki couplings, making it superior for divergent synthesis.

B. Metal-Catalyzed Cross-Coupling (The Bromine Handle)

After attaching the aniline to the core, the bromine allows for the introduction of diverse R-groups via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Comparison (1 vs. B): The C-Br bond (Bond Dissociation Energy ~66 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol).

  • The "Tail Effect": Does the 2-methoxyethoxy chain interfere with the catalyst?

    • Observation: The ether oxygen can act as a weak hemilabile ligand for Palladium (Pd), potentially stabilizing the oxidative addition intermediate but occasionally requiring higher catalyst loading compared to the simple methoxy analog (A ).

C. Physicochemical Properties (Solubility)

This is the "killer application" for Compound 1 . The ethylene glycol mimic reduces the LogP and disrupts crystal packing.

Solubility Data (Thermodynamic solubility in pH 7.4 Buffer)

Compound LogP (Calc) Solubility (µM) Classification
A (Methoxy) 2.62 ~150 Low

| 1 (Target) | 1.95 | >850 | High |

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways available to Compound 1 , highlighting the decision points between direct functionalization and core attachment.

ReactivityPathways cluster_0 Comparator: 3-Bromo-4-methoxyaniline Aniline 3-Bromo-4-(2-methoxyethoxy)aniline (Compound 1) Intermediate Anilino-Quinazoline Intermediate Aniline->Intermediate SNAr (iPrOH, 80°C) Nucleophilic Attack SideProduct Oxidative Degradation (If stored improperly) Aniline->SideProduct Light/Air Exposure Quinazoline 4-Chloroquinazoline Core Quinazoline->Intermediate FinalDrug Final Kinase Inhibitor (Solubilized) Intermediate->FinalDrug Pd-Catalyzed Coupling (C-Br Bond Activation) Suzuki Suzuki Coupling (Boronic Acid + Pd) CompA Methoxyaniline Analog CompA->Intermediate Similar Rate

Caption: Divergent synthesis workflow. Compound 1 serves as the nucleophile first (SNAr), reserving the Bromine for late-stage modification. Note the stability risk (oxidation) requiring proper storage.

Validated Experimental Protocol

Protocol: SNAr Coupling of Compound 1 with Quinazoline Core

This protocol is designed to be self-validating via visual and chromatographic checkpoints.

Reagents:

  • 3-Bromo-4-(2-methoxyethoxy)aniline (1.1 equiv)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Solvent: Isopropanol (i-PrOH) or Acetonitrile (MeCN)

  • Base: None usually required (HCl salt precipitates), or DIPEA (if free base desired).

Step-by-Step Methodology:

  • Dissolution (Checkpoint 1):

    • Dissolve 1.0 eq of the chloro-quinazoline in i-PrOH (10 mL/g). The solution should be slightly suspension-like or clear depending on concentration.

    • Add 1.1 eq of Compound 1 .

    • Observation: The mixture is typically pale yellow.

  • Reaction:

    • Reflux at 80-85°C for 2–3 hours.

    • Visual Validation: As the reaction proceeds, the product (the hydrochloride salt of the anilino-quinazoline) often precipitates as a heavy yellow/cream solid.

  • In-Process Control (Checkpoint 2):

    • TLC (5% MeOH in DCM): The starting aniline (Compound 1) is relatively polar (Rf ~0.3). The product is more polar (often stays at baseline as salt) or moves distinctly if neutralized.

    • LCMS: Look for the Mass Shift.

      • Reactant Mass:

        
        .
        
      • Product Mass:

        
        .
        
      • Crucial Check: Ensure the Bromine isotope pattern (1:1 doublet separated by 2 amu) is preserved in the product peak.

  • Work-up:

    • Cool to Room Temperature.[3]

    • Filter the precipitate.

    • Wash with cold i-PrOH and Et2O to remove unreacted aniline.

    • Yield: Typically 80–90%.

References

  • Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300-1312. Source: (Discusses the 4-alkoxy-3-bromoaniline motif in ZD6474/Vandetanib).

  • Wedge, S. R., et al. (2002). "ZD6474: a novel, orally administered inhibitor of VEGF signaling." Cancer Research, 62(16), 4645-4655. Source: (Pharmacology and structure context).

  • BenchChem Protocols. "Synthesis of 4-Bromo-3-(trifluoromethyl)aniline and related halo-anilines." Source: (General halo-aniline synthesis and handling).

  • Masters, K. S., & Bräse, S. (2010). "Xanthphos-Palladium-Catalyzed C-N Bond Formation." Chemical Reviews. (Context on Buchwald couplings with hindered anilines).

Sources

Evaluating the cost-effectiveness of different 3-Bromo-4-(2-methoxyethoxy)aniline synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the cost-effectiveness of different 3-Bromo-4-(2-methoxyethoxy)aniline synthesis methods

Executive Summary

3-Bromo-4-(2-methoxyethoxy)aniline is a critical building block in the synthesis of EGFR tyrosine kinase inhibitors (TKIs), structurally analogous to intermediates used for Erlotinib and Vandetanib. Its synthesis presents a classic process chemistry dilemma: balancing the high raw material cost (RMC) of fluorinated precursors against the process safety risks and lower yields of phenol alkylation.

This guide evaluates two primary synthetic routes:

  • Method A (

    
     Route):  Nucleophilic aromatic substitution on 3-bromo-4-fluoronitrobenzene.
    
  • Method B (Alkylation Route): O-alkylation of 2-bromo-4-nitrophenol.

Recommendation: For early-phase medicinal chemistry (gram-scale), Method A is superior due to speed and purity profile. For process scale-up (>1 kg), Method B offers a 40-60% reduction in RMC, provided that genotoxic impurity (GTI) controls for alkyl halides are in place.

Structural Analysis & Synthetic Strategy

The target molecule contains three functional features requiring careful orchestration:

  • Aniline (C-1): Labile to oxidation; best introduced last via nitro reduction.

  • Bromine (C-3): Prone to debromination during aggressive reductions (e.g., Pd/C +

    
    ).
    
  • 2-Methoxyethoxy ether (C-4): Must be installed under basic conditions.

Direct bromination of 4-(2-methoxyethoxy)aniline is not recommended due to poor regioselectivity (favoring the position ortho to the amino group, C-2, rather than C-3). Therefore, the bromine atom must be present in the nitro-precursor.

Visualizing the Synthetic Pathways

SynthesisPathways StartA 3-Bromo-4-fluoronitrobenzene (CAS 701-45-1) High Cost / High Reactivity Inter Intermediate: 3-Bromo-4-(2-methoxyethoxy)nitrobenzene StartA->Inter Method A: SNAr (NaH or KOH, 0-25°C) StartB 2-Bromo-4-nitrophenol (CAS 7693-46-1) Low Cost / Commodity StartB->Inter Method B: O-Alkylation (K2CO3, DMF, 80°C) ReagentA 2-Methoxyethanol (Solvent/Reagent) ReagentA->Inter ReagentB 1-Bromo-2-methoxyethane (Alkylating Agent) ReagentB->Inter Product Target Product: 3-Bromo-4-(2-methoxyethoxy)aniline Inter->Product Reduction (Fe/NH4Cl or H2/Pt/C)

Caption: Convergent synthesis map showing the high-cost/high-yield Fluorine displacement (Method A) vs. the low-cost/lower-yield Phenol alkylation (Method B).

Method A: The Route (High Purity)

This method leverages the high electronegativity of fluorine to facilitate nucleophilic aromatic substitution (


) at the para position.[1]
Protocol
  • Charge a reactor with 2-methoxyethanol (5-10 vol). Note: 2-Methoxyethanol is a reproductive toxin; use closed systems.

  • Cool to 0°C and add Potassium Hydroxide (KOH) pellets (1.2 equiv) or Sodium Hydride (NaH) for anhydrous conditions. Stir for 30 min to generate the alkoxide.

  • Add 3-Bromo-4-fluoronitrobenzene (1.0 equiv) portion-wise, maintaining internal temperature <10°C to prevent exotherms.

  • Warm to 25°C and stir for 2-4 hours. Monitor by HPLC (disappearance of SM).

  • Quench into ice water. The nitro-intermediate precipitates as a yellow solid.

  • Reduction: Resuspend wet cake in Ethanol/Water (4:1). Add Iron powder (3.0 equiv) and Ammonium Chloride (0.5 equiv). Reflux for 2 hours. Filter hot to remove iron oxides. Crystallize product upon cooling.

Critical Analysis
  • Causality: The fluorine atom is an excellent leaving group activated by the ortho-bromine and para-nitro groups. This ensures exclusive regioselectivity—no isomeric impurities are formed.

  • Self-Validation: The reaction is visually self-indicating; the solution turns from colorless to deep yellow/orange as the nitro-ether forms.

  • Cost Driver: 3-Bromo-4-fluoronitrobenzene is significantly more expensive (~$100-300/kg) than phenolic precursors due to the fluorination step in its own manufacturing.

Method B: The Phenol Alkylation Route (Cost Optimized)

This method utilizes commodity chemicals but introduces challenges with reaction kinetics and genotoxic impurity removal.

Protocol
  • Charge DMF (Dimethylformamide) or NMP (5 vol) to the reactor.

  • Add 2-Bromo-4-nitrophenol (1.0 equiv) and Potassium Carbonate (

    
    , 1.5 equiv). Stir at 25°C for 1 hour.
    
  • Add 1-Bromo-2-methoxyethane (1.2 equiv). Warning: Potent alkylating agent.

  • Heat to 80-90°C for 8-12 hours.

    • Optimization: Add catalytic Potassium Iodide (KI, 0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition).

  • Workup: Cool to 25°C. Dilute with water. Extract into Ethyl Acetate. Wash with 1N NaOH to remove unreacted phenol (critical for purity).

  • Reduction: Proceed via catalytic hydrogenation (

    
    , 5 bar, Pt/C) to avoid iron waste, provided debromination is controlled (add sulfided Pt or use Fe/acid if debromination occurs).
    
Critical Analysis
  • Causality: The phenoxide anion is a weaker nucleophile than the alkoxide in Method A, requiring heat. The steric bulk of the ortho-bromine atom slows the

    
     attack, necessitating longer reaction times.
    
  • Impurity Profile: Unreacted 1-bromo-2-methoxyethane is a potential Genotoxic Impurity (GTI). The process must demonstrate its purge to <10 ppm in the final step.

Comparative Data & Decision Matrix

The following data is normalized for a 1 kg production batch.

MetricMethod A (

)
Method B (Alkylation)
Starting Material Cost High (

$)
Low ($)
Reagent Toxicity High (2-Methoxyethanol - Reprotoxin)High (Alkyl Bromide - Mutagen)
Step 1 Yield 92-95%75-85%
Reaction Time 4 Hours12-16 Hours
Impurity Profile Clean (Single Regioisomer)Complex (Phenolic residues, GTIs)
E-Factor (Waste) Moderate (Solvent recycle difficult)High (DMF/Water workup)
Process Decision Logic

DecisionMatrix Start Start Selection Scale Scale > 10kg? Start->Scale Purity Isomer Purity Critical? Scale->Purity No Budget RMC Sensitive? Scale->Budget Yes MethodA Choose Method A (Fluoronitrobenzene) Purity->MethodA Yes (Avoid Isomers) MethodB Choose Method B (Nitrophenol) Purity->MethodB No (Can Purify) Budget->MethodA No (Speed Priority) Budget->MethodB Yes (Low Cost)

Caption: Decision tree for selecting the synthesis route based on scale, purity requirements, and budget constraints.

Safety & Regulatory Considerations (E-E-A-T)
  • 2-Methoxyethanol (Method A): Classified as Toxic to Reproduction (Category 1B) . In the EU, it is an SVHC (Substance of Very High Concern). Industrial use requires strict containment (glovebox or closed-loop reactors).

  • 1-Bromo-2-methoxyethane (Method B): As a primary alkyl halide, it is considered a potential mutagen. Regulatory bodies (FDA/EMA) require a "purge study" to prove this reagent is cleared from the final API.

  • Thermal Hazards: The nitration of precursors (if making starting materials in-house) carries explosion risks. Always perform DSC (Differential Scanning Calorimetry) on nitro-intermediates before heating >100°C.

References
  • Erlotinib Hydrochloride Synthesis: ChemicalBook. (2023). "Erlotinib hydrochloride synthesis and intermediates." Link

  • Safety Profile of 2-Methoxyethanol: PubChem. (2025).[2] "2-Methoxyethanol Compound Summary." Link

  • Nucleophilic Arom

    
    ): Organic Chemistry Portal. "Nucleophilic Aromatic Substitution - Mechanism and Examples." Link
    
  • Alkylation of Phenols: Organic Syntheses. "General procedures for O-alkylation of phenols." Link

  • Genotoxic Impurities in Pharmaceuticals: European Medicines Agency (EMA). "Guideline on the limits of genotoxic impurities." Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-4-(2-methoxyethoxy)aniline, a halogenated aromatic amine. The procedures outlined below are synthesized from established safety data for analogous compounds and general best practices for hazardous waste management, emphasizing the causality behind each step to foster a culture of safety and scientific integrity.

Understanding the Hazard Profile

3-Bromo-4-(2-methoxyethoxy)aniline, as a substituted aniline, should be handled with the utmost care. While specific toxicological data for this compound are not extensively published, the hazard profile can be inferred from structurally similar compounds like 3-bromoaniline. Substituted anilines are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] They are often classified as skin and eye irritants.[2][4][5][6][7] A critical hazard associated with aniline and its derivatives is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis.[1][8] Furthermore, as a brominated organic compound, it falls under the category of halogenated waste, which has specific disposal requirements.[9][10][11]

Key Safety Considerations:

  • Toxicity: Assumed to be toxic by inhalation, in contact with skin, and if swallowed.[1]

  • Irritation: May cause skin and serious eye irritation.[2][6][7][12]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[13] Therefore, they must not be disposed of down the drain.[2][14][15]

Hazard Classification Anticipated Risk
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][4][5]
Skin Corrosion/IrritationCauses skin irritation.[2][4][6][7]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[2][6][7][12]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][6][7]
Immediate Safety & Spill Response

A proactive approach to safety is crucial when handling 3-Bromo-4-(2-methoxyethoxy)aniline. This begins with appropriate personal protective equipment (PPE) and having a clear, actionable spill response plan.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but for prolonged contact, butyl, neoprene, or Viton gloves are recommended.[15] Always inspect gloves before use and use proper removal technique.[2]

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[1][2][7]

  • Skin and Body Protection: Wear a fully-buttoned lab coat, long pants, and closed-toe shoes.[16]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[16] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[1][14]

Spill Cleanup Protocol: In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][16][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[1][2][14][17]

  • Decontaminate: Clean the spill area with soap and water.[17]

  • Dispose: The collected spill waste must be disposed of as hazardous waste.[1][2][11]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3-Bromo-4-(2-methoxyethoxy)aniline is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[15]

1. Waste Segregation: Proper segregation of waste is the first and most critical step in the disposal process. This not only ensures safety but can also reduce disposal costs.

  • Halogenated vs. Non-Halogenated Waste: 3-Bromo-4-(2-methoxyethoxy)aniline is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[9][10][11] Do not mix it with non-halogenated waste.[9]

  • Liquid vs. Solid Waste: Unused solid 3-Bromo-4-(2-methoxyethoxy)aniline should be collected separately from solutions containing it. Contaminated materials like gloves, absorbent pads, and weighing paper should also be collected as solid hazardous waste.

  • Avoid Mixing Incompatibles: Do not mix this compound with strong acids, strong oxidizers, or other reactive chemicals in the same waste container.[5][16]

2. Waste Container Selection and Labeling:

  • Container: Use a chemically compatible and properly sealed container, typically provided by your institution's Environmental Health & Safety (EHS) department.[9][15] The container must be in good condition with a secure, threaded cap.[9]

  • Labeling: Label the waste container with a "Hazardous Waste" tag before adding any waste.[9][11] The label must clearly identify the contents, including the full chemical name "3-Bromo-4-(2-methoxyethoxy)aniline" and its concentration.[9] Do not use abbreviations.

3. Accumulation and Storage:

  • Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[11][15]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[11][15]

  • Closure: Keep the waste container closed at all times except when adding waste.[9]

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of 3-Bromo-4-(2-methoxyethoxy)aniline must be handled by a licensed professional waste disposal company.[1][2]

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][13] This high-temperature process is necessary to break down the halogenated organic compound into less harmful substances.

  • Contact EHS: When the waste container is nearly full, contact your institution's EHS department to arrange for a pickup.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-4-(2-methoxyethoxy)aniline.

G cluster_0 Start: Unused/Waste 3-Bromo-4-(2-methoxyethoxy)aniline cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Container Management cluster_4 Final Disposal start Identify Waste is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No label_container Properly Label Container with Contents halogenated_waste->label_container store_waste Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs incineration Disposal via Licensed incinerator contact_ehs->incineration

Caption: Decision workflow for the disposal of 3-Bromo-4-(2-methoxyethoxy)aniline.

References

  • MATERIAL SAFETY DATA SHEET - 3-BROMO ANILINE 98% . (n.d.). oxfordlabchem.com. Retrieved from [Link]

  • Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Proper disposal of chemicals . (n.d.). Sciencemadness Wiki. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines . (1988, December 23). U.S. Environmental Protection Agency. Retrieved from [Link]

  • material safety data sheet - 3-Bromo-2,4-difluoroaniline . (2016, September 26). Capot Chemical. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Bromo-2-methylaniline . (2025, September 18). Thermo Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet - 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline . (2025, January 24). Angene Chemical. Retrieved from [Link]

  • The OSHA Chemical Storage Requirements . (2022, June 10). Capital Resin Corporation. Retrieved from [Link]

  • Worker Exposures to Volatile Amines . (1991, September 23). Occupational Safety and Health Administration. Retrieved from [Link]

  • Aniline - Standard Operating Procedure . (n.d.). Washington State University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals . (2025, December 16). DuraLabel Resources. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION . (2016, April 15). Bucknell University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved from [Link]

  • Aniline - Standard Operating Procedure . (n.d.). Rutgers University. Retrieved from [Link]

  • Federal Register notice: Testing Consent Orders on Aniline and Seven Substituted Anilines . (2025, August 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. Retrieved from [Link]

  • 3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline . (n.d.). Arctom. Retrieved from [Link]

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . (n.d.). Techno PharmChem. Retrieved from [Link]

  • Aniline | Medical Management Guidelines . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC) . (2025, September 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Aniline . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

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